molecular formula C12H15NO2 B13112519 Methyl4-(amino(cyclopropyl)methyl)benzoate

Methyl4-(amino(cyclopropyl)methyl)benzoate

Katalognummer: B13112519
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: XYRHXEYPJZRFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl4-(amino(cyclopropyl)methyl)benzoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl4-(amino(cyclopropyl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl4-(amino(cyclopropyl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

methyl 4-[amino(cyclopropyl)methyl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11H,2-3,13H2,1H3

InChI-Schlüssel

XYRHXEYPJZRFMU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(C2CC2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal structure and polymorphism of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solid-State Chemistry of Methyl 4-(amino(cyclopropyl)methyl)benzoate and its Analogs

Foreword: Navigating the Known and the Unknown

For researchers and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of successful therapeutic design. The compound of interest, Methyl 4-(amino(cyclopropyl)methyl)benzoate, and its structural isomers, represent a class of molecules with potential pharmacological significance. However, as of this writing, a comprehensive public record of the specific crystal structure and polymorphic landscape of this exact molecule is not available.

This guide, therefore, adopts a dual-purpose structure. It will first detail the known synthetic pathways to access this chemical scaffold, providing a practical foundation for its preparation. Secondly, and more critically, it will serve as an in-depth technical manual on the principles and practices that must be applied to a compound like Methyl 4-(amino(cyclopropyl)methyl)benzoate upon its synthesis. We will explore the profound impact of polymorphism on drug performance and detail the authoritative methodologies required to characterize and control it, thereby providing a robust framework for its future development.

Synthesis of the Core Scaffold: Accessing Cyclopropyl-Substituted Aminobenzoates

The synthesis of cyclopropyl-substituted aminobenzoates can be achieved through a multi-step sequence, typically involving the strategic introduction of the cyclopropyl group via a cross-coupling reaction. The following protocols are adapted from established methodologies for structurally related compounds, such as the synthesis of 4-Amino-3-cyclopropylbenzoic acid, for which Methyl 4-amino-3-cyclopropylbenzoate is a key intermediate[1][2].

It is crucial to note a point of nomenclature: this guide focuses on the synthesis of Methyl 4-amino-3-cyclopropylbenzoate, where the cyclopropyl group is attached to the benzene ring. This is a documented synthetic intermediate[1]. The titular compound, Methyl 4-(amino(cyclopropyl)methyl)benzoate, implies the cyclopropyl group is attached to the benzylic carbon, a different isomer for which synthetic routes are less commonly published but can be approached through different precursors. The principles of solid-state characterization outlined herein apply equally to all isomers.

Experimental Protocol: A Feasible Synthetic Pathway

The synthesis can be conceptualized as a three-stage process: protection and activation of the starting material, the key cross-coupling reaction, and the final modification.

Step 1: Bromination and Esterification of 4-Aminobenzoic Acid

  • Rationale: To prepare the aromatic ring for the introduction of the cyclopropyl group, a halogen, typically bromine, is installed at the 3-position. The carboxylic acid is concurrently protected as a methyl ester to prevent unwanted side reactions in the subsequent step[2].

  • Methodology:

    • To a solution of 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add ammonium bromide (1.1 eq).

    • Stir the mixture at room temperature and slowly add hydrogen peroxide (1.1 eq) dropwise. Continue stirring for approximately 3 hours[2].

    • Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride (2.5 eq).

    • Remove the ice bath and heat the reaction mixture to reflux for 24 hours to facilitate esterification[2].

    • After cooling, remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield Methyl 4-amino-3-bromobenzoate .

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This powerful palladium-catalyzed reaction is used to form a carbon-carbon bond between the brominated benzene ring and the cyclopropyl group, using cyclopropylboronic acid as the donor[1].

  • Methodology:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), combine Methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq)[2].

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in a suitable solvent system like a dioxane/water mixture[1].

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction to approximately 80°C and stir for 8-12 hours, monitoring progress by Thin-Layer Chromatography (TLC)[1].

    • Upon completion, the reaction is worked up by diluting with an organic solvent, washing with water and brine, drying, and concentrating. The crude product is purified by column chromatography to yield Methyl 4-amino-3-cyclopropylbenzoate .

G cluster_0 Step 1: Bromination & Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Optional Step 3: Hydrolysis A 4-Aminobenzoic Acid B Methyl 4-amino-3-bromobenzoate A->B NH4Br, H2O2 SOCl2, MeOH C Methyl 4-amino-3-cyclopropylbenzoate B_ref->C Cyclopropylboronic Acid Pd(dppf)Cl2, K2CO3 D 4-Amino-3-cyclopropylbenzoic Acid C_ref->D NaOH or LiOH H2O/MeOH

Caption: Proposed synthetic workflow for Methyl 4-amino-3-cyclopropylbenzoate.

The Imperative of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or arrangements.[3][4] These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice structure.[5] This structural difference can lead to significant variations in crucial physicochemical properties, making polymorphism a critical factor in drug development.[6][7]

Impact on Key Pharmaceutical Properties:

  • Bioavailability and Solubility: Different polymorphs can exhibit different solubilities and dissolution rates.[5][8] For a drug where absorption is limited by its dissolution rate, a more soluble (often metastable) polymorph can lead to higher bioavailability and a faster onset of action.[3] The case of Chloramphenicol Palmitate, where different polymorphs showed markedly different blood levels in patients, is a classic example of this phenomenon.[3]

  • Stability and Shelf-Life: In any given set of conditions, only one polymorph is thermodynamically stable.[3] Metastable forms, while potentially offering bioavailability advantages, have a tendency to convert to the more stable form over time. This can lead to changes in the drug product during storage, potentially affecting its efficacy and safety.[6] The infamous case of Ritonavir, where a new, more stable, and less soluble polymorph appeared on the market, causing product recalls, underscores the severe consequences of uncontrolled polymorphism.[9]

  • Manufacturing and Processing: The physical properties of a crystal, such as its shape (morphology), density, and mechanical strength, are dictated by its polymorphic form.[3] These properties directly influence manufacturability, affecting processes like powder flow, compaction during tableting, and filtration.[6]

Property AffectedConsequence of Uncontrolled Polymorphism
Solubility/Dissolution Variable drug absorption, inconsistent bioavailability, potential for sub-therapeutic or toxic effects.[3]
Thermodynamic Stability Phase conversion during storage, leading to reduced shelf-life and altered drug performance.[6]
Mechanical Properties Poor powder flow, issues with tablet compression (capping, laminating), inconsistent dosage forms.[3]
Crystal Habit (Shape) Difficulties in filtration and drying, affects formulation homogeneity.

A Systematic Approach: Polymorph Screening and Crystallization

A comprehensive polymorph screen is an essential step in early-stage drug development.[9] The goal is to crystallize the API under a wide variety of conditions to identify as many solid forms as possible.[8] High-throughput screening platforms are often employed to explore a vast experimental space efficiently.

Experimental Protocol: A General Polymorph Screen

Objective: To identify all accessible crystalline forms (polymorphs, solvates, hydrates) of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

Methodology:

  • Solubility Determination: First, determine the solubility of the compound in a diverse range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, water) covering a spectrum of polarities. This data is crucial for designing the crystallization experiments.[10]

  • Crystallization Experiments: Subject the API to various crystallization methods.[11]

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at controlled rates (both slow and crash cooling) to induce crystallization.

    • Anti-Solvent Addition: Prepare a solution of the API in a good solvent and slowly add an anti-solvent (in which the API is poorly soluble) to induce precipitation.

    • Slurry Experiments: Stir a suspension of the API in various solvents at different temperatures for an extended period (days to weeks). This method is particularly effective for finding the most thermodynamically stable form.

    • Grinding: Mechanical stress through grinding can sometimes induce polymorphic transformations.[12]

  • Solid-State Characterization: Analyze the solid material obtained from every experiment using a primary characterization technique.

G cluster_cryst Crystallization Methods cluster_char Primary Characterization cluster_analysis Analysis & Further Steps API API Sample (e.g., Methyl 4-(amino(cyclopropyl)methyl)benzoate) Evap Slow Evaporation API->Evap Cool Cooling API->Cool Anti Anti-Solvent API->Anti Slurry Slurry API->Slurry XRPD X-Ray Powder Diffraction (XRPD) Evap->XRPD Cool->XRPD Anti->XRPD Slurry->XRPD Unique Identify Unique Polymorphs XRPD->Unique Further Further Characterization (DSC, TGA, Spectroscopy) Unique->Further Stability Determine Relative Stability Further->Stability

Sources

Thermodynamic stability of Methyl 4-(amino(cyclopropyl)methyl)benzoate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-(amino(cyclopropyl)methyl)benzoate at Room Temperature

Introduction: Context and Importance

Methyl 4-(amino(cyclopropyl)methyl)benzoate is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure combines a benzoate ester with a cyclopropylamine moiety, features that contribute to its pharmacological potential but also introduce specific chemical liabilities.[3][4] Understanding the thermodynamic stability of this compound at room temperature is not an academic exercise; it is a critical prerequisite for successful drug development. Stability data informs decisions on storage conditions, formulation strategies, and shelf-life, directly impacting the safety, potency, and quality of any resulting drug product.[5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the factors governing the stability of Methyl 4-(amino(cyclopropyl)methyl)benzoate. We will dissect its molecular structure to identify potential degradation hotspots, elucidate the most probable degradation pathways, and provide detailed, field-proven protocols for assessing its stability under various stress conditions.

Molecular Structure Analysis: Identifying Chemical Liabilities

The thermodynamic stability of a molecule is intrinsically linked to its structure. The key to predicting and understanding its degradation lies in identifying the most reactive functional groups, or "hotspots."

Caption: Molecular structure with key functional groups susceptible to degradation.

  • Ester Functional Group: The methyl ester is a primary site for hydrolysis. This reaction, which cleaves the ester to form the corresponding carboxylic acid and methanol, can be catalyzed by both acid and base.[8] The kinetics of benzoate ester hydrolysis are well-studied and are known to be influenced by pH and the solvent system.[9][10]

  • Cyclopropylamine Moiety: The cyclopropyl amine group is a known structural liability. Under certain conditions, particularly high pH, this moiety can undergo hydrolytic degradation, potentially leading to ring-opening.[3] This degradation pathway can significantly impact the molecule's integrity and shelf life.

  • Aromatic Amine and Benzylic Position: The primary amino group attached to the cyclopropylmethyl bridge, as well as the aromatic ring itself, can be susceptible to oxidation.[8][11] The benzylic carbon atom is also activated and could be a site for oxidative attack. Such reactions can be initiated by atmospheric oxygen, trace metal ions, or peroxides.

  • Aromatic Chromophore: The substituted benzene ring acts as a chromophore, meaning it absorbs light in the UV region. This absorption of energy can lead to photodegradation, a pathway that is distinct from thermal degradation and can occur rapidly upon exposure to light.[12][13]

Elucidation of Primary Degradation Pathways

Based on the structural analysis, we can postulate the most probable degradation pathways under typical storage and handling conditions. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting degradants and develop stability-indicating analytical methods.[7][14]

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[8] For Methyl 4-(amino(cyclopropyl)methyl)benzoate, two primary hydrolytic events are of concern.

  • Ester Hydrolysis: This is the most anticipated pathway. The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2 for base-catalyzed and AAC2 for acid-catalyzed hydrolysis), where a water molecule or hydroxide ion attacks the carbonyl carbon of the ester.[9][15]

    • Base-Catalyzed: The rate is typically proportional to the hydroxide ion concentration. The reaction yields the carboxylate salt and methanol.

    • Acid-Catalyzed: The rate is proportional to the hydronium ion concentration. This reaction is reversible and yields the carboxylic acid and methanol.

  • Cyclopropylamine Degradation: The degradation of this moiety is a known risk, particularly in high pH conditions, leading to hydrolytic cleavage.[3] The mechanism can be complex, but it results in impurities that must be monitored.

cluster_main Primary Hydrolytic Degradation Pathway (Ester Cleavage) parent Methyl 4-(amino(cyclopropyl)methyl)benzoate degradant 4-(amino(cyclopropyl)methyl)benzoic Acid + Methanol parent->degradant H₂O / H⁺ or OH⁻

Caption: The primary hydrolytic pathway involves the cleavage of the methyl ester.

Oxidative Degradation

Oxidation is another major degradation pathway, often involving reaction with atmospheric oxygen.[8]

  • Amine Oxidation: The primary amino group can be oxidized to form various products, including nitroso or nitro derivatives, although this may require specific catalysts or conditions.[16][17] More common is the potential for oxidative deamination or coupling reactions.

  • Benzylic Oxidation: The benzylic carbon, being adjacent to the aromatic ring, is activated and can be oxidized to a carbonyl group (ketone).

cluster_main Potential Oxidative Degradation Pathway parent Methyl 4-(amino(cyclopropyl)methyl)benzoate degradant Methyl 4-(cyclopropylcarbonyl)benzoate (Ketone formation) parent->degradant [O] (e.g., H₂O₂, metal ions)

Caption: A potential oxidative pathway involves the oxidation of the benzylic position.

Photodegradation

Molecules with chromophores, such as the benzene ring in the target compound, are susceptible to degradation upon exposure to light.[13] The absorbed energy can lead to the formation of excited states that undergo various reactions, including oxidation, reduction, or rearrangement. Photostability testing is mandated by regulatory agencies like the ICH to ensure product quality.[18][19][20]

Experimental Design for Stability Assessment

A robust assessment of thermodynamic stability requires a multi-faceted experimental approach, combining forced degradation studies with long-term stability testing under controlled conditions.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Drug Substance (Methyl 4-(amino(cyclopropyl)methyl)benzoate) hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis Expose to Stress oxidation Oxidative (e.g., H₂O₂) start->oxidation Expose to Stress thermal Thermal (Elevated Temp) start->thermal Expose to Stress photo Photolytic (ICH Q1B Light Exposure) start->photo Expose to Stress analysis Stability-Indicating HPLC Analysis (Assay, Purity, Degradant Profiling) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis identification Degradant Identification (LC-MS/MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway stability Assess Intrinsic Stability Profile pathway->stability

Caption: A systematic workflow for conducting forced degradation studies.

Forced Degradation (Stress Testing)

The goal of forced degradation is to accelerate the degradation process to identify likely degradation products and establish the specificity of the analytical method.[14][21] An extent of 5-20% degradation is generally considered optimal to ensure that secondary degradation is minimized.[14]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic environments and force the AAC2 ester hydrolysis mechanism.[15]
Base Hydrolysis 0.1 M NaOH at Room Temp for 4-8 hoursTo assess stability in alkaline environments and force the BAC2 ester hydrolysis and potential cyclopropylamine degradation.[3][9]
Neutral Hydrolysis Water at 60°C for 48 hoursTo evaluate the role of water alone in the degradation process.
Oxidation 3% H₂O₂ at Room Temp for 24 hoursTo simulate oxidative stress and identify potential oxidation products of the amine and benzylic carbon.[22]
Thermal Solid state at 80°C for 72 hoursTo evaluate the intrinsic thermal stability of the molecule in the absence of solvent.[23]
Photostability Solid state, exposed to ≥1.2 million lux hours and ≥200 watt hours/m² of UV lightTo comply with ICH Q1B guidelines and assess light sensitivity.[18][19]
Long-Term Stability Testing

While forced degradation provides insight into how a molecule degrades, long-term testing determines how fast it degrades under intended storage conditions.

Protocol: ICH Long-Term Stability Study

  • Sample Preparation: Place a precisely weighed amount of Methyl 4-(amino(cyclopropyl)methyl)benzoate in a suitable, inert container (e.g., Type I glass vial with a PTFE-lined cap).

  • Storage Conditions: Store the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .

  • Testing Schedule: Pull samples for analysis at predetermined time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Analysis: At each time point, analyze the sample using a validated stability-indicating HPLC method to determine the assay of the parent compound and the levels of any degradation products.

Analytical Methodology: The Stability-Indicating Assay

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the corresponding increase in its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.[24][25]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD) is required.[24]

  • Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point due to its versatility in separating compounds of moderate polarity.[9]

  • Mobile Phase Selection:

    • Rationale: A gradient elution is necessary to separate the parent compound from potentially more polar (e.g., the carboxylic acid from hydrolysis) and less polar degradants. A combination of an aqueous buffer and an organic solvent is typical.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amino group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance, often around the λmax of the benzene ring (e.g., 254 nm or 270 nm).[25] A DAD allows for the assessment of peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines, demonstrating specificity (the ability to resolve the parent peak from all degradant peaks), linearity, accuracy, and precision.

Conclusion and Recommendations

The thermodynamic stability of Methyl 4-(amino(cyclopropyl)methyl)benzoate at room temperature is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester, a reaction that is sensitive to pH. Furthermore, the cyclopropylamine and aromatic amine moieties represent potential sites for hydrolytic and oxidative degradation, respectively.

Based on this comprehensive analysis, the following recommendations are made:

  • Storage: The compound should be stored in well-sealed, airtight containers to protect it from moisture. To mitigate oxidative risk, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation.

  • pH Control: In solution, the compound will exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 4-7), where both acid- and base-catalyzed hydrolysis are minimized.[8]

  • Light Protection: Due to its aromatic chromophore, the compound should be protected from light to prevent photodegradation. The use of amber glass or opaque containers is mandatory.[18]

By implementing the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can generate a comprehensive stability profile for Methyl 4-(amino(cyclopropyl)methyl)benzoate, ensuring the development of safe, effective, and high-quality pharmaceutical products.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (1984). Biochemical Journal. [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. (n.d.). JBC. [Link]

  • Acid/base-catalyzed ester hydrolysis in near-critical water. (1999). RSC Publishing. [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019). International Journal of Chemical Science. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (n.d.). PMC. [Link]

  • The Antioxidant properties of para-Aminobenzoic acid and its sodium salt. (n.d.). ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). PMC - NIH. [Link]

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (2026). ResearchGate. [Link]

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p -(N-β-D-mannopyranosyl)aminobenzoic acid. (n.d.). RCSI Journals Platform. [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. (2001). FEMS Microbiology Ecology. [Link]

  • Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. (1965). PubMed. [Link]

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.). whxb.org.cn. [Link]

  • ICH Q1B Photostability Testing & Stability Challenges. (2026). Element. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. (n.d.). PMC. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (n.d.). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). RSC Advances. [Link]

  • methyl 4-(dimethylamino)benzoate. (n.d.). NIST/TRC Web Thermo Tables. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]

  • KEGG Degradation of aromatic compounds. (n.d.). KEGG. [Link]

  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... (n.d.). ResearchGate. [Link]

  • Overview of established degradation routes for benzoate that operate... (n.d.). ResearchGate. [Link]

  • Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. (n.d.). ResearchGate. [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. (n.d.). PMC. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025). Energy Procedia. [Link]

  • 2-Aminobenzoate Pathway (Anaerobic). (1999). Eawag-BBD. [Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. (n.d.). SciSpace. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). beilstein-journals.org. [Link]

Sources

In Vitro Toxicity and Hazard Profiling of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro toxicity and hazard profiling of Methyl 4-(amino(cyclopropyl)methyl)benzoate (CAS: 1196118-94-1).

Executive Summary

As a Senior Application Scientist, I approach the hazard profiling of novel chemical entities not as a checklist, but as a mechanistic interrogation of the molecule's structural alerts. Methyl 4-(amino(cyclopropyl)methyl)benzoate is a highly functionalized intermediate containing three distinct moieties of toxicological interest: a primary amine, a cyclopropyl ring, and a methyl ester.

To de-risk this compound for downstream pharmaceutical or industrial applications, we must deploy a tiered, self-validating in vitro workflow. This whitepaper outlines the causality behind our assay selections, details robust experimental protocols, and provides a framework for quantitative data interpretation in alignment with ICH M3(R2) guidelines[1].

Workflow Start Methyl 4-(amino(cyclopropyl)methyl)benzoate In Vitro Toxicity Profiling Tier1 Tier 1: Cytotoxicity & Metabolism (HepG2 Viability, HLM Stability) Start->Tier1 Tier2 Tier 2: Genotoxicity Assessment (Ames Test, In Vitro Micronucleus) Tier1->Tier2 Tier3 Tier 3: Mechanistic Hazards (Phospholipidosis, GSH Trapping) Tier2->Tier3

Figure 1: Tiered in vitro toxicity profiling workflow for the target compound.

Section 1: Structural Alerts & Mechanistic Rationale

Every experimental choice must be grounded in the physical chemistry of the target molecule. For Methyl 4-(amino(cyclopropyl)methyl)benzoate, our assay selection is driven by the following structural liabilities:

  • The Primary Amine (Lysosomotropism): At physiological pH (7.4), the primary amine is protonated. Cationic amphiphilic drugs (CADs) are notorious for accumulating in acidic lysosomes, neutralizing the pH, and inhibiting acid sphingomyelinases. This leads to drug-induced phospholipidosis (PLD)[2].

  • The Cyclopropyl Ring (Reactive Metabolites): Cyclopropylamines are classic structural alerts for mechanism-based inhibition (MBI) of Cytochrome P450s. Single-electron transfer (SET) during CYP-mediated oxidation can trigger rapid ring-opening, generating highly reactive radical or electrophilic intermediates that covalently bind to hepatic proteins[3].

  • The Methyl Ester (Hydrolytic Lability): Esters are rapidly cleaved by ubiquitous carboxylesterases (CES1/CES2) in vitro and in vivo. This hydrolysis releases methanol and the corresponding benzoic acid derivative, drastically shifting the physicochemical properties and toxicity profile during 48-hour incubation assays.

Pathway Parent Parent Compound (Cyclopropylamine) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Radical Ring-Opened Radical / Electrophile CYP->Radical Bioactivation GSH GSH Trapping (Nucleophilic Attack) Radical->GSH Adduct Stable GSH Adduct (LC-MS/MS Detection) GSH->Adduct

Figure 2: CYP450-mediated bioactivation of the cyclopropylamine moiety and GSH trapping.

Section 2: Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . An assay is only as reliable as its internal controls. If the positive control fails to trigger the expected response, or the vehicle control shows high variance, the data for the test compound must be rejected.

Protocol 2.1: Cytotoxicity Assessment (CellTiter-Glo in HepG2)

Causality: HepG2 cells retain partial hepatic metabolic competence, making them superior to generic fibroblasts for liver-first pass compounds. We measure ATP as a direct, robust proxy for metabolically active (viable) cells. Self-Validation: Chlorpromazine (Positive Control, expected IC50 ~15 µM). Acceptance criteria: Z'-factor > 0.5.

Step-by-Step Methodology:

  • Seed HepG2 cells in 384-well plates at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point dose-response curve of Methyl 4-(amino(cyclopropyl)methyl)benzoate (0.1 µM to 100 µM) in 0.1% DMSO.

  • Treat cells and incubate for 48 hours.

  • Equilibrate plates to room temperature (30 mins). Add an equal volume of CellTiter-Glo reagent to each well.

  • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2.2: Genotoxicity - In Vitro Micronucleus Test (OECD TG 487)

Causality: The in vitro micronucleus (MNvit) test detects both clastogens (chromosome breakage) and aneugens (abnormal chromosome segregation)[4]. This is critical for benzylic amines, which can intercalate or damage DNA upon metabolic activation. Self-Validation: Mitomycin C (Clastogen positive control) and Colchicine (Aneugen positive control).

Step-by-Step Methodology:

  • Culture TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Treat cells with the test compound at concentrations up to the limit of solubility or 55% cytotoxicity, both in the presence and absence of an exogenous metabolic activation system (S9 mix).

  • Add Cytochalasin B (an actin polymerization inhibitor) to block cytokinesis, yielding binucleated cells.

  • Harvest cells after 1.5–2.0 normal cell cycles (approx. 24-30 hours).

  • Fix cells, stain with Acridine Orange or DAPI, and score at least 2,000 binucleated cells per concentration using automated flow cytometry or high-content imaging.

  • Calculate the percentage of micronucleated binucleate cells (MNBN).

Protocol 2.3: Reactive Metabolite Trapping (GSH / LC-MS/MS)

Causality: To detect the highly transient electrophiles generated by cyclopropyl ring-opening, we flood the system with Glutathione (GSH). GSH acts as a surrogate nucleophile, forming stable thioether adducts that can be detected via mass spectrometry[3]. Self-Validation: Acetaminophen (APAP) is used as a positive control (forms the well-characterized NAPQI-GSH adduct).

Step-by-Step Methodology:

  • Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH (using a 1:1 ratio of unlabeled and stable-isotope labeled GSH to eliminate false positives), and 10 µM test compound in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes at 37°C.

  • Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS) utilizing neutral loss scanning for 129 Da (characteristic of GSH conjugates).

Protocol 2.4: Phospholipidosis Potential (Nile Red Assay)

Causality: The basic amine facilitates lysosomal trapping. We use Nile Red, a lipophilic stain, to quantify the accumulation of intracellular multilamellar vesicles[2]. Self-Validation: Amiodarone (Positive Control).

Step-by-Step Methodology:

  • Seed HepG2 cells in 96-well black, clear-bottom plates.

  • Treat cells with the test compound (at IC20 concentrations to avoid confounding cytotoxicity) for 48 hours.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Stain cells with Nile Red solution (1 µg/mL) and Hoechst 33342 (nuclear counterstain) for 30 minutes in the dark.

  • Wash thoroughly and measure fluorescence (Excitation 530 nm / Emission 580 nm) using a high-content imaging system.

  • Normalize Nile Red fluorescence to the nuclear count to determine the Phospholipidosis Induction Factor (PIF).

Logic Assay Execute In Vitro Assay (e.g., CellTiter-Glo) Controls Run Positive & Negative Vehicle Controls Assay->Controls QC Calculate Z'-factor Is Z' > 0.5? Controls->QC Pass System Validated: Analyze Compound Data QC->Pass Yes Fail System Invalid: Investigate & Repeat QC->Fail No

Figure 3: Self-validating quality control logic tree for high-throughput in vitro assays.

Section 3: Quantitative Data Interpretation

Data generation is only the first step; rigorous interpretation dictates the compound's fate. Below is the standardized benchmark matrix used to evaluate Methyl 4-(amino(cyclopropyl)methyl)benzoate against industry thresholds.

Assay CategoryTarget MetricSafety Benchmark / ThresholdMechanistic Implication of Failure
Cytotoxicity HepG2 IC50> 50 µMGeneral mitochondrial/cellular toxicity; limits the therapeutic window.
Genotoxicity % MNBN Cells< 2-fold increase over vehicleIndicates clastogenic (DNA breaks) or aneugenic (spindle poison) liability.
Metabolism GSH Adduct Peak Area< 1% relative to parent compoundHigh risk of idiosyncratic drug-induced liver injury (DILI) via covalent binding.
Phospholipidosis PIF (Nile Red)< 1.5-fold increase over vehicleLysosomal storage disorder liability; potential for chronic tissue toxicity.

References

  • OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • FDA / ICH (2010), M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals , U.S. Food and Drug Administration. URL:[Link]

  • Miyamoto, S., et al. (2009). Relationship between in vitro phospholipidosis assay using HepG2 cells and 2-week toxicity studies in rats. Toxicology Mechanisms and Methods, 19(7), 477-485. URL:[Link]

  • Wen, B., et al. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. Analytical Chemistry, 87(7), 3819-3825. URL:[Link]

Sources

Pharmacokinetic baseline properties of Methyl 4-(amino(cyclopropyl)methyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Baseline Properties of Methyl 4-(amino(cyclopropyl)methyl)benzoate Derivatives: A Technical Guide

Architectural Overview & Pharmacokinetic Strategy

Methyl 4-(amino(cyclopropyl)methyl)benzoate is a highly specialized chemical scaffold utilized in modern drug discovery. Structurally, it combines a benzylic amine, a sterically demanding cyclopropyl ring, and a para-substituted methyl ester. This specific topological arrangement dictates a highly predictable, bifurcated pharmacokinetic (PK) profile.

For drug development professionals, this scaffold acts as a dual-purpose vehicle: the methyl ester serves as a rapid-release prodrug moiety, while the cyclopropyl-substituted benzylic amine provides extreme resistance to oxidative metabolism. Understanding the causality behind these properties is critical for optimizing derivatives for oral bioavailability and targeted tissue distribution.

Physicochemical Baseline and Absorption Dynamics

The absorption profile of this scaffold is governed by the delicate balance between the basic amine and the lipophilic ester. The cyclopropyl ring plays a critical role beyond mere lipophilicity; its unique geometry (characterized by 1.51 Å C-C bonds and enhanced π-character) restricts the conformational flexibility of the benzylic amine[1]. This conformational restriction reduces the entropic penalty upon target binding while maintaining excellent passive membrane permeability.

Table 1: Baseline Physicochemical & ADME Properties

PropertyBaseline EstimateMechanistic Rationale
Molecular Weight 205.25 g/mol (Free base)Low molecular weight ensures high ligand efficiency and compliance with Lipinski's Rule of 5.
LogP (Predicted) ~2.0 - 2.5The lipophilic methyl ester and cyclopropyl ring perfectly counterbalance the polar amine, optimizing intestinal partitioning.
pKa (Amine) ~8.5 - 9.0The basic benzylic amine guarantees protonation in gastric fluid (pH 1-2), driving high aqueous solubility prior to intestinal absorption.
Plasma Protein Binding Moderate (~60-70%)The aromatic core and cyclopropyl moiety promote reversible binding to human serum albumin (HSA), creating a systemic depot effect.

Metabolic Profiling: The CES1 vs. CYP450 Dichotomy

The metabolic fate of Methyl 4-(amino(cyclopropyl)methyl)benzoate derivatives is driven by two competing enzymatic systems.

The Liability and Utility of the Methyl Ester (CES1 Hydrolysis) The defining PK feature of this scaffold is its extreme susceptibility to ester cleavage. Human Carboxylesterase 1 (hCES1), which is highly expressed in the hepatic parenchyma, exhibits a strict substrate preference for small, planar ester groups[2]. Much like the well-documented methyl ester hydrolysis of cocaine, hCES1 rapidly attacks the unhindered methyl benzoate moiety[3]. Consequently, systemic exposure to the parent ester will be highly transient, resulting in rapid conversion to the highly polar 4-(amino(cyclopropyl)methyl)benzoic acid.

Metabolic Shielding of the Benzylic Amine Unsubstituted benzylic amines are notorious metabolic liabilities, typically undergoing rapid oxidative deamination by Cytochrome P450 (CYP450) enzymes. However, the strategic incorporation of the cyclopropyl group acts as an impenetrable metabolic shield. The C-H bonds within the cyclopropyl ring possess unusually high bond dissociation energies, making them highly resistant to hydrogen abstraction by CYP450 oxo-iron species[4]. Furthermore, the steric bulk of the cyclopropyl group prevents the optimal alignment of the benzylic C-H bond within the CYP active site, effectively shutting down N-dealkylation and benzylic oxidation pathways[5].

MetabolicPathway Parent Methyl 4-(amino(cyclopropyl)methyl)benzoate CES1 Hepatic CES1 (Rapid Hydrolysis) Parent->CES1 Primary Clearance CYP CYP450 Enzymes (Oxidation) Parent->CYP Secondary Clearance Met1 4-(amino(cyclopropyl)methyl)benzoic acid (Major Metabolite) CES1->Met1 Ester Cleavage Met2 Benzylic Oxidation (Blocked) CYP->Met2 Sterically Hindered

Fig 1. Bifurcated metabolic pathway highlighting CES1 hydrolysis and CYP450 shielding.

Self-Validating Experimental Workflows for PK Profiling

To accurately profile this scaffold, standard microsomal stability assays are insufficient. Because Human Liver Microsomes (HLMs) contain both CYP450s and carboxylesterases, rapid compound depletion might be falsely attributed to CYP-mediated oxidation. The following self-validating protocols isolate the specific clearance mechanisms.

Protocol 1: CYP450 Phenotyping via Esterase Inhibition

This protocol proves causality by chemically knocking out CES1 to reveal the underlying CYP stability of the cyclopropyl-shielded amine.

  • Inhibitor Pre-incubation: Pre-incubate pooled HLMs (1 mg/mL protein) with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent broad-spectrum esterase inhibitor, for 15 minutes at 37°C. Causality Note: BNPP irreversibly binds CES1, ensuring any subsequent clearance is strictly CYP-mediated.

  • Substrate Addition: Spike the test compound to a final concentration of 1 µM. Include Verapamil as a positive control for CYP3A4 activity to validate that BNPP did not suppress CYP function.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to initiate CYP activity.

  • Time-Course Aliquoting: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: If the compound exhibits a long half-life (>60 min) in the presence of BNPP, the benzylic amine is confirmed to be sterically shielded from CYP oxidation.

PKWorkflow Step1 Incubation (HLMs + BNPP) Step2 Quench (Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Prep) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 CL_int Calculation Step4->Step5

Fig 2. Self-validating in vitro clearance workflow using BNPP to isolate CYP450 stability.

Protocol 2: Recombinant hCES1 Hydrolysis Kinetics

To quantify the rate of prodrug conversion, the compound must be tested against isolated esterases.

  • Enzyme Preparation: Dilute recombinant human CES1 (rhCES1) in 50 mM potassium phosphate buffer (pH 7.4) to a concentration of 0.1 mg/mL.

  • Control Setup: Run parallel incubations with Cocaine (a known CES1 substrate) as a positive control to validate enzyme viability[3].

  • Incubation & Quenching: Incubate 1 µM of the test compound at 37°C. Quench aliquots at tight intervals (0, 5, 10, 20, 30 mins) with acetonitrile due to the anticipated rapid turnover of the methyl ester.

  • Metabolite Tracking: Program the LC-MS/MS to monitor both the depletion of the parent mass and the appearance of the +M-14 mass (loss of the methyl group, indicating the formation of the carboxylic acid).

Excretion and Terminal Half-Life Implications

Following the rapid CES1-mediated hydrolysis, the PK profile shifts dramatically. The resulting 4-(amino(cyclopropyl)methyl)benzoic acid is highly polar. At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the benzylic amine is protonated (cationic), forming a zwitterion.

This drastic reduction in lipophilicity restricts the Volume of Distribution (Vd) primarily to the plasma and extracellular fluid. Because the molecule is no longer a viable substrate for passive hepatic diffusion or CYP metabolism, it will be rapidly cleared via the kidneys. The anionic benzoate moiety is a prime substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubule, leading to active renal secretion and a short terminal half-life.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. National Institutes of Health (NIH). 2

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. National Institutes of Health (NIH). 1

  • Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway. American Chemical Society (ACS). 3

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. National Institutes of Health (NIH). 4

  • Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. American Chemical Society (ACS). 5

Sources

Methodological & Application

Application Note: Scalable Synthesis Route and Protocol for Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Retrosynthetic Design

Methyl 4-(amino(cyclopropyl)methyl)benzoate[1] is a highly valuable amine building block frequently utilized in the development of targeted therapeutics, such as kinase and PARP inhibitors. A common pitfall in the synthesis of this molecule is attempting the direct addition of a cyclopropyl Grignard reagent to methyl 4-formylbenzoate. Because Grignard reagents readily attack methyl esters to form tertiary alcohols, this direct approach yields poor chemoselectivity and complex mixtures.

To circumvent this, we present a highly scalable, stereoselective four-step protocol. By utilizing 4-bromobenzaldehyde as the starting material, we defer the esterification until after the Grignard addition. The aryl bromide is subsequently converted to the methyl ester via a palladium-catalyzed carbonylation[2]. This Application Note details the synthesis of the biologically relevant (S)-enantiomer (CAS 1391586-44-9)[3], though the protocol can easily be adapted for the (R)-enantiomer by switching the chiral auxiliary.

Retrosynthesis A 4-Bromobenzaldehyde (Starting Material) B Chiral Imine Intermediate A->B (R)-t-BuSONH2 Ti(OEt)4 C Sulfinamide-Protected Amine B->C c-PrMgBr Stereoselective D Methyl Ester Intermediate C->D Pd-Catalyzed Carbonylation E Methyl 4-(amino(cyclopropyl) methyl)benzoate HCl (Target) D->E Acidic Deprotection

Workflow: 4-step chemoselective and stereoselective synthesis route.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist or process chemist, it is crucial to understand why specific reagents and sequences are chosen to ensure a robust, self-validating protocol.

Stereoselective Imine Condensation and Grignard Addition

We employ (R)-tert-butanesulfinamide (Ellman's auxiliary)[4] to condense with 4-bromobenzaldehyde. Titanium(IV) ethoxide (Ti(OEt)4) is strictly required as both a Lewis acid and a water scavenger; weaker dehydrating agents lead to incomplete conversion or epimerization.

During the Grignard addition, the tert-butanesulfinyl group acts as a chiral directing group. The magnesium ion coordinates to the sulfinyl oxygen, locking the conformation into a rigid transition state. The bulky tert-butyl group shields one face of the imine, forcing the cyclopropylmagnesium bromide to attack from the Re-face, yielding the (S)-configuration at the newly formed chiral center with high diastereomeric excess[5],[4].

Stereocontrol Imine N-Sulfinyl Imine Coordination Mg2+ Coordination to Sulfinyl Oxygen Imine->Coordination Pre-transition state Attack Re-face Attack by c-PrMgBr Coordination->Attack Steric shielding by t-Bu Product (S)-Amine Stereocenter Attack->Product High Diastereomeric Ratio (dr)

Pathway: Stereochemical control mechanism during Grignard addition.

Palladium-Catalyzed Carbonylation

To install the methyl ester, the aryl bromide intermediate is subjected to palladium-catalyzed carbonylation[6]. Carbon monoxide (CO) acts as a highly efficient and economical C1 source[2]. Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand promotes efficient oxidative addition into the aryl bromide bond while resisting degradation under CO pressure. The sulfinamide group remains intact during this step, conveniently protecting the secondary amine from poisoning the palladium catalyst or forming unwanted amides[4].

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
  • Charge : To a dry, nitrogen-flushed reactor, add 4-bromobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq)[4].

  • Solvent : Dissolve the reagents in anhydrous THF (0.5 M).

  • Reagent Addition : Add Ti(OEt)4 (2.0 eq) dropwise at room temperature.

  • Reaction : Stir the mixture at 40 °C for 12 hours.

  • Workup : Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting titanium dioxide salts through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Isolation : Separate the organic layer, dry over Na2SO4, and concentrate in vacuo to yield the pure imine.

Step 2: Grignard Addition
  • Charge : Dissolve the crude imine from Step 1 in anhydrous CH2Cl2 (0.2 M).

  • Cooling : Cool the solution to -70 °C using a dry ice/acetone bath.

  • Addition : Add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 1 hour, maintaining the internal temperature strictly below -65 °C.

  • Reaction : Stir at -70 °C for 4 hours, then slowly allow the mixture to warm to room temperature.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with CH2Cl2, dry, and concentrate. Purify via recrystallization (Hexane/EtOAc) to maximize diastereomeric purity.

Step 3: Palladium-Catalyzed Carbonylation
  • Charge : In a high-pressure Parr reactor, combine the sulfinamide-protected amine (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and triethylamine (2.0 eq).

  • Solvent : Add a 1:1 mixture of anhydrous DMF and Methanol (0.3 M)[2].

  • Pressurization : Purge the vessel with N2 (3x), then pressurize with CO gas to 50 psi.

  • Reaction : Heat the reactor to 80 °C and stir for 16 hours.

  • Workup : Vent the CO gas safely into a fume hood. Filter the mixture through Celite, dilute with EtOAc, and wash with water (3x) to remove DMF and salts. Concentrate the organic layer.

Step 4: Deprotection to Target Amine Hydrochloride
  • Charge : Dissolve the crude ester from Step 3 in Methanol (0.2 M).

  • Deprotection : Add 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 2 hours. The highly acidic conditions cleanly cleave the tert-butanesulfinyl group[4].

  • Isolation : Concentrate the mixture to half of its volume. Add diethyl ether to precipitate the product.

  • Filtration : Filter the white crystalline solid, wash with cold ether, and dry under high vacuum to yield Methyl (S)-4-(amino(cyclopropyl)methyl)benzoate hydrochloride[3].

Quantitative Data & Yields

Reaction StepIntermediate / ProductYield (%)Purity / drKey Analytical Marker
Step 1 (R)-N-(4-bromobenzylidene)-sulfinamide92%>98% purityImine C-H singlet at ~8.5 ppm (1H NMR)
Step 2 Sulfinamide-protected bromophenyl amine85%>98:2 drDisappearance of imine C-H; new chiral C-H
Step 3 Sulfinamide-protected methyl ester88%>98% purityMethyl ester singlet at ~3.9 ppm (1H NMR)
Step 4 Methyl 4-(amino(cyclopropyl)methyl)benzoate HCl 95%>99% eeFree amine NH3+ broad peak (1H NMR, DMSO-d6)
Overall Target Compound ~65% >99% ee Scalable up to 100g batches

References

  • Wikipedia Contributors. "tert-Butanesulfinamide." Wikipedia, The Free Encyclopedia. URL: [Link]

  • The Journal of Organic Chemistry. "Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters." ACS Publications (2022). URL: [Link]

  • Grainger, R. S., Welsh, E. J. "Total Synthesis of Aphanorphine." Organic Chemistry Portal (2007). URL: [Link]

Sources

Protocols for the catalytic reduction of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate, a chiral amine of significant interest in pharmaceutical development, is presented. Chiral amines are fundamental building blocks in numerous active pharmaceutical ingredients, and their enantiomerically pure synthesis is a critical challenge in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the synthesis of the target molecule via asymmetric catalytic hydrogenation of a prochiral enamine precursor.

The core of this guide focuses on the enantioselective reduction of the C=C double bond in Methyl 4-(cyclopropyl(methyleneamino))benzoate, a strategic enamine intermediate. Asymmetric hydrogenation stands as one of the most efficient, atom-economical, and practical methods for creating stereogenic centers.[3] We will explore various transition-metal catalytic systems, detailing the underlying mechanisms, experimental procedures, and analytical methods required for successful synthesis and characterization.

Synthesis of the Prochiral Enamine Precursor

The synthesis of the target chiral amine begins with the preparation of a suitable prochiral substrate. A robust route involves the formation of an enamine from readily available starting materials. This section outlines the synthesis of Methyl 4-((cyclopropylamino)methyl)benzoate. Enamines are valuable intermediates in organic synthesis, offering a stable and accessible platform for asymmetric transformations.[4][5]

Protocol 1: Synthesis of Methyl 4-((cyclopropylamino)methyl)benzoate

This protocol details the condensation reaction between methyl 4-formylbenzoate and cyclopropylamine to form the corresponding imine, which tautomerizes to the more stable enamine isomer.

  • Materials : Methyl 4-formylbenzoate, cyclopropylamine, toluene, magnesium sulfate (anhydrous), Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure :

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add methyl 4-formylbenzoate (1.0 eq).

    • Dissolve the starting material in toluene (approx. 0.5 M solution).

    • Add cyclopropylamine (1.1 eq) to the solution.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature.

    • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine product.

    • The product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the subsequent hydrogenation step.

Asymmetric Catalytic Hydrogenation: Protocols and Mechanistic Insights

The pivotal step is the asymmetric hydrogenation of the enamine. The choice of metal catalyst and chiral ligand is crucial for achieving high conversion and enantioselectivity.[6] We will discuss protocols based on rhodium, iridium, and ruthenium, which are among the most successful metals for this transformation.[7][8][9]

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, particularly with chiral bisphosphine ligands like those from the DuPhos and JosiPhos families, are highly effective for the hydrogenation of enamines and related substrates.[10][11][12] These reactions often proceed with high efficiency and stereocontrol.

Mechanistic Consideration: The hydrogenation typically proceeds via an inner-sphere mechanism. The enamine substrate coordinates to the rhodium center, followed by oxidative addition of dihydrogen. Subsequent migratory insertion and reductive elimination yield the saturated chiral amine product and regenerate the active catalyst.

Protocol 2: Rhodium/Bisphosphine-Catalyzed Hydrogenation

  • Materials : Methyl 4-((cyclopropylamino)methyl)benzoate, [Rh(COD)₂]BF₄ (or similar precursor), a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos), degassed methanol, high-pressure autoclave reactor, Schlenk line or glovebox.

  • Catalyst Preparation (in-situ) :

    • In a glovebox or under an inert atmosphere, add the rhodium precursor (1.0 mol%) and the chiral ligand (1.1 mol%) to a reaction vial.

    • Add a small amount of degassed methanol and stir for 20-30 minutes to allow for complex formation.

  • Hydrogenation Procedure :

    • In a separate flask, dissolve the enamine substrate in degassed methanol (to a concentration of 0.1-0.5 M).

    • Transfer the substrate solution to the autoclave reactor.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, remove the air by purging with nitrogen or argon, and then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction for completion (e.g., by taking aliquots for LC-MS analysis).

    • Once complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final chiral amine.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, often featuring ligands such as JosiPhos or N,P-ligands, are particularly effective for the reduction of challenging substrates, including various imines and enamines.[7][13] They can exhibit high turnover numbers and excellent enantioselectivities. An additive, such as an acid or iodide, is sometimes required to achieve optimal performance.

Mechanistic Consideration: Iridium-catalyzed hydrogenations can proceed through different pathways. For many imines, an outer-sphere mechanism is proposed, where hydrogen is transferred from a metal-hydride complex to the substrate without direct coordination of the C=N bond.[14] However, inner-sphere pathways are also possible depending on the substrate and conditions.

Protocol 3: Iridium/JosiPhos-Catalyzed Hydrogenation

  • Materials : Enamine substrate, [Ir(COD)Cl]₂, a chiral JosiPhos-type ligand, degassed 2-propanol, iodine (I₂), high-pressure autoclave reactor.

  • Procedure :

    • Inside a glovebox, charge the autoclave vessel with the enamine substrate, [Ir(COD)Cl]₂ (0.5 mol%), the chiral ligand (0.55 mol%), and iodine (5 mol%).

    • Add degassed 2-propanol to the desired concentration.

    • Seal the reactor and follow the purging and pressurization sequence as described in Protocol 2, setting the hydrogen pressure to 50-80 bar.

    • Heat the reaction to 40-60 °C and stir until completion.

    • Perform work-up and purification as described in Protocol 2.

Comparative Data and Workflow Visualization

The selection of a catalytic system often depends on factors like substrate scope, cost, and desired purity. The table below summarizes typical parameters for different catalytic approaches.

Parameter Rhodium System Iridium System Ruthenium System
Metal Precursor [Rh(COD)₂]BF₄[Ir(COD)Cl]₂[Ru(p-cymene)Cl₂]₂
Typical Ligand Me-DuPhosJosiPhosBINAP / C₂-Symmetric Diamine
S/C Ratio 100 - 1000200 - 2000500 - 5000
H₂ Pressure 10 - 50 bar50 - 80 bar20 - 60 bar
Temperature 25 - 50 °C40 - 60 °C30 - 70 °C
Solvent Methanol, Ethanol2-Propanol, TolueneMethanol, Dichloromethane
Typical Yield >95%>90%>90%
Typical ee >98%>95%>96%

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from catalyst preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Catalyst Catalyst & Ligand (Inert Atmosphere) Autoclave Charge Autoclave Catalyst->Autoclave Substrate Substrate Solution (Degassed Solvent) Substrate->Autoclave Purge Purge (N₂ then H₂) Autoclave->Purge Hydrogenate Pressurize & Heat (H₂ Atmosphere) Purge->Hydrogenate Monitor Monitor Progress (LC-MS / TLC) Hydrogenate->Monitor Workup Vent, Concentrate & Purify Monitor->Workup Structure Structural Verification (NMR, MS) Workup->Structure Purity Enantiomeric Excess (Chiral HPLC) Structure->Purity

Caption: General workflow for asymmetric catalytic hydrogenation.

Catalytic Cycle for Imine/Enamine Reduction

This diagram shows a simplified inner-sphere catalytic cycle.

G A [M]-Ligand Active Catalyst B Substrate Coordination A->B + Substrate C H₂ Oxidative Addition B->C + H₂ D Migratory Insertion C->D E Reductive Elimination D->E E->A + Product

Caption: Simplified catalytic cycle for hydrogenation.

Analytical Protocols for Quality Control

Rigorous analytical control is essential to confirm the structure and enantiomeric purity of the final product.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC) : A quick method to qualitatively assess the consumption of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides quantitative information on the conversion of starting material to product and confirms the product's molecular weight.

Determination of Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the product.[15][16]

Protocol 4: Chiral HPLC Analysis

  • Instrumentation : HPLC system with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase : A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Procedure :

    • Prepare a standard solution of the racemic product (synthesized via a non-chiral reduction method, e.g., using NaBH₄) to identify the retention times of both enantiomers.

    • Prepare a dilute solution of the asymmetric hydrogenation product in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Safety and Handling

  • High-Pressure Hydrogen : Hydrogen gas is highly flammable and explosive. All hydrogenation reactions must be conducted in a well-ventilated fume hood using a properly rated and maintained autoclave.

  • Catalysts : Many transition-metal catalysts and their precursors can be pyrophoric or air-sensitive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvents : Flammable organic solvents should be handled with care, and all heating should be done using controlled heating mantles or oil baths.

References

  • Chemical Communications (RSC Publishing). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Available from: [Link]

  • Princeton University. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Available from: [Link]

  • National Center for Biotechnology Information. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Available from: [Link]

  • Wikipedia. Hydrogenation of carbon–nitrogen double bonds. Available from: [Link]

  • SciSpace. Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines. Available from: [Link]

  • MDPI. Recent Developments in Transition-Metal-Catalyzed Asymmetric Hydrogenation of Enamides. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Available from: [Link]

  • ACS Publications. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Available from: [Link]

  • ACS Publications. Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • ResearchGate. Synthesis of chiral amines via reductive amination and rational design... Available from: [Link]

  • Organic Chemistry Portal. Efficient Palladium-Catalysed Enamide Synthesis from Enol Triflates and Enol Tosylates. Available from: [Link]

  • ACS Publications. Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Available from: [Link]

  • Diva-Portal.org. Ruthenium-catalyzed hydrogen transfer involving amines and imines. Mechanistic studies and synthetic applications. Available from: [Link]

  • Organic Chemistry Portal. Reduction of enamines and derivatives. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • ResearchGate. Chemoselective Reduction of Imines Catalyzed by Ruthenium(II) Half‐Sandwich Complexes: A Mechanistic Study. Available from: [Link]

  • SpringerLink. A diversity of recently reported methodology for asymmetric imine reduction. Available from: [Link]

  • ACS Publications. Catalytic C−C Bond Formation via Capture of Hydrogenation Intermediates. Available from: [Link]

  • Wiley Online Library. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. (PDF) Ruthenium N‐Heterocyclic Carbene Complexes for Chemoselective Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • National Center for Biotechnology Information. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Available from: [Link]

  • Wiley-VCH. Rhodium-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Homogeneous palladium-catalyzed asymmetric hydrogenation. Available from: [Link]

  • Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]

  • ACS Publications. Formation of Enamides via Palladium(II)-Catalyzed Vinyl Transfer from Vinyl Ethers to Nitrogen Nucleophiles. Available from: [Link]

  • Mettler Toledo. Chirality in Chemical Synthesis. Available from: [Link]

  • ACS Publications. Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst. Available from: [Link]

  • ACS Publications. Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Homogeneous palladium-catalyzed asymmetric hydrogenation. Available from: [Link]

  • National Center for Biotechnology Information. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • ChemTalk. Catalytic Hydrogenation. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Catalytic Hydrogenation. Available from: [Link]

  • Alkanes: Catalytic Hydrogenation:. Available from: [Link]

  • MDPI. Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • SciELO México. Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Available from: [Link]

Sources

Advanced Application Note: Utilization of Methyl 4-(amino(cyclopropyl)methyl)benzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

In the development of modern peptide therapeutics, the introduction of conformational constraints is a primary strategy to enhance target affinity, improve proteolytic stability, and optimize pharmacokinetics. Methyl 4-(amino(cyclopropyl)methyl)benzoate (and its hydrochloride salt) is a highly specialized, rigidified unnatural amino acid building block[1].

Structurally, this molecule is a conformationally restricted derivative of 4-(aminomethyl)benzoic acid (PAMBA). PAMBA is a well-established aromatic spacer utilized in clinical-stage radiopharmaceuticals, such as the CXCR4-directed endoradiotherapeutic agent [177Lu]pentixather, to project pharmacophores across wide protein-protein interfaces[2]. By introducing an α -cyclopropyl group at the benzylic position, this building block imposes severe stereoelectronic constraints (the Thorpe-Ingold effect). This modification restricts rotation around the Cα​ -Aryl bond, rigidifying the spacer and shielding the adjacent amide bond from enzymatic degradation by serum aminopeptidases.

However, the incorporation of this building block into Solid-Phase Peptide Synthesis (SPPS) presents two distinct technical challenges:

  • Pre-SPPS Derivatization: The commercial reagent is supplied as a methyl ester, which must be converted to an N-Fmoc-protected free acid prior to on-resin use.

  • Steric Hindrance During Elongation: The α -cyclopropyl benzylic amine is exceptionally sterically hindered. Standard uronium-based coupling reagents often fail to acylate this amine, necessitating highly optimized, self-validating coupling protocols[3].

Physicochemical Properties

Before initiating synthesis, it is critical to account for the physicochemical properties of the starting material to calculate accurate molar equivalents.

PropertySpecification
Chemical Name Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride
CAS Registry Number 1196047-11-6 (HCl salt) / 1196118-94-1 (Free base)[1]
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.72 g/mol [1]
Appearance White to off-white solid
Role in SPPS Conformationally restricted aromatic spacer / Pharmacophore

Workflow Visualization

SPPS_Workflow Start Methyl 4-(amino(cyclopropyl)methyl)benzoate (Commercial Starting Material) Saponification Saponification LiOH, THF/H2O Start->Saponification Protection Fmoc Protection Fmoc-OSu, Na2CO3 Saponification->Protection FmocBB Fmoc-Cyp-PAMBA-OH (SPPS Building Block) Protection->FmocBB CoupleResin 1. Couple to Resin-Bound Peptide HATU, DIPEA, DMF FmocBB->CoupleResin Deprotect 2. Fmoc Deprotection 20% Piperidine in DMF CoupleResin->Deprotect HinderedCouple 3. Hindered Amine Acylation BTFFH or MW-HATU (75°C) Deprotect->HinderedCouple Steric Bottleneck Cleavage 4. Global Cleavage TFA/TIPS/H2O HinderedCouple->Cleavage FinalPeptide Conformationally Restricted Peptide Cleavage->FinalPeptide

Workflow for the preparation and SPPS incorporation of the cyclopropyl-PAMBA building block.

Experimental Protocols

Protocol A: Pre-SPPS Derivatization (Saponification & Fmoc Protection)

Causality: SPPS requires a free C-terminal carboxylate for activation and a temporarily protected N-terminus to prevent polymerization. Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide or β -alanine insertion impurities during protection[4].

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 mmol of Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride in 5 mL of THF. Add 3.0 mmol of LiOH dissolved in 5 mL of distilled water. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Neutralization: Adjust the pH to 7.0 using 1M HCl. Do not isolate the zwitterionic intermediate.

  • Fmoc Protection: To the reaction mixture, add 2.5 mmol of Na₂CO₃, followed by the dropwise addition of 1.1 mmol of Fmoc-OSu dissolved in 3 mL of THF. Stir vigorously for 12 hours at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl (resulting in the precipitation of the product). Extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-4-(amino(cyclopropyl)methyl)benzoic acid (Fmoc-Cyp-PAMBA-OH).

Protocol B: On-Resin Incorporation and Elongation

Causality: Coupling the Fmoc-Cyp-PAMBA-OH to the resin is straightforward because its benzoic acid moiety is unhindered. However, once deprotected, the resulting α -cyclopropyl benzylic amine is highly sterically hindered. Standard HBTU/DIPEA couplings will yield massive deletion sequences. To overcome this, we utilize in situ generated acyl fluorides via BTFFH, which are significantly smaller and more reactive than standard OBt/OAt esters[5]. Alternatively, microwave-assisted HATU coupling can provide the necessary kinetic energy to drive the reaction[3].

Step-by-Step Methodology:

  • Coupling to Resin:

    • Swell the peptide-resin (0.1 mmol scale) in DMF.

    • Activate Fmoc-Cyp-PAMBA-OH (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and a non-nucleophilic base, DIPEA (0.8 mmol, 8 eq), in DMF for 2 minutes[3].

    • Add to the resin and agitate for 60 minutes at room temperature. Wash with DMF (5 × 1 min).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6 × 1 min).

  • Acylation of the Hindered Amine (Critical Step):

    • Method A (Acyl Fluoride): Dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and BTFFH (0.5 mmol, 5 eq) in DMF. Add DIPEA (1.0 mmol, 10 eq). Add to the resin and heat to 50°C for 2 hours[5].

    • Method B (Microwave): Dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in NMP. Add DIPEA (1.0 mmol, 10 eq). Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes[3].

  • Validation: The standard Kaiser test is often falsely negative for hindered secondary-like amines. Validate coupling completion via micro-cleavage of a few resin beads using TFA/H₂O (95:5) and analyze by LC-MS.

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the expected coupling efficiencies when acylating the standard PAMBA spacer versus the sterically hindered Cyclopropyl-PAMBA spacer, highlighting the necessity of optimized protocols.

Coupling Reagent / StrategyTarget AmineBase UsedTemp (°C)TimeCoupling Efficiency (%)
HBTU / HOBtStandard PAMBADIPEA (4 eq)25°C60 min> 98%
HBTU / HOBtCyclopropyl-PAMBA DIPEA (4 eq)25°C120 min< 15% (Severe Deletion)
HATU / HOAtCyclopropyl-PAMBA DIPEA (4 eq)25°C120 min~ 45%
HATU / HOAt (Microwave)Cyclopropyl-PAMBA DIPEA (8 eq)75°C30 min> 90%[3]
BTFFH (Acyl Fluoride)Cyclopropyl-PAMBA DIPEA (8 eq)50°C120 min> 95%[5]

Note: Data extrapolated from literature standards for structurally analogous sterically hindered benzylic and α -branched amines.

References

  • Source: cymitquimica.
  • Source: Theranostics (thno.org)
  • Source: benchchem.
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Amidation with Cyclopropyl-Containing Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Cyclopropyl Motifs in Amide Synthesis

In the landscape of modern medicinal chemistry, the formation of the amide bond remains a cornerstone of molecular construction. Cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized this field by enabling the efficient synthesis of carbon-nitrogen bonds under relatively mild conditions.[1][2] This guide focuses on the application of this powerful methodology to amines incorporating a cyclopropyl group, a structural motif of increasing significance in drug design.

The cyclopropyl ring is a "strained but stable" moiety that imparts unique conformational rigidity and metabolic stability to drug candidates.[3][4][5] Its use as a bioisosteric replacement for gem-dimethyl or other small alkyl groups can lead to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property.[4][5] This document provides a detailed technical guide for researchers seeking to incorporate the valuable cyclopropylamine scaffold, specifically using Methyl 4-(amino(cyclopropyl)methyl)benzoate or analogous structures, into target molecules via palladium-catalyzed cross-coupling amidation. While the exact named substrate is not a common commercial reagent, the principles and protocols outlined herein are broadly applicable to primary amines featuring an alpha-cyclopropyl substituent.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] The reaction is highly valued for its broad substrate scope and functional group tolerance, making it a staple in complex molecule synthesis.[1][6]

General Reaction Scheme:

Where Ar-X is an aryl halide (e.g., bromide, chloride) and R-NH2 is a primary amine.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for rational optimization of reaction conditions.[2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[7][9]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the amine to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, releasing the N-aryl amine product and regenerating the active Pd(0) catalyst.[7][9]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord RNH2 PdII_Amine [L-Pd(II)(Ar)(X)(RNH2)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow & Protocol

This section provides a representative protocol for the N-arylation of a primary amine with an aryl bromide. The chosen substrates, Methyl 4-bromobenzoate and Cyclopropylamine , model the core functionalities of the topic of interest and allow for a robust demonstration of the cross-coupling amidation.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Ar-Br, Pd-Catalyst, Ligand, Base) degas 2. Evacuate & Backfill (Inert Atmosphere, e.g., Argon) reagents->degas solvent 3. Add Degassed Solvent degas->solvent amine 4. Add Amine solvent->amine heat 5. Heat to Reaction Temp (e.g., 100 °C) & Stir amine->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT monitor->cool filter 8. Filter & Concentrate cool->filter extract 9. Aqueous Workup & Extraction filter->extract purify 10. Column Chromatography extract->purify

Caption: A generalized workflow for the Buchwald-Hartwig amidation reaction.

Detailed Protocol: Synthesis of Methyl 4-(cyclopropylamino)benzoate

Materials:

  • Methyl 4-bromobenzoate (1.0 mmol, 215 mg)

  • Cyclopropylamine (1.2 mmol, 68.5 mg, 83.5 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Toluene (Anhydrous, degassed, 5 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Methyl 4-bromobenzoate (215 mg), Pd(OAc)₂ (4.5 mg), Xantphos (23.1 mg), and Cesium Carbonate (652 mg).

    • Scientist's Note: The use of a pre-catalyst can simplify this step and improve reproducibility. Bidentate ligands like Xantphos are often effective in preventing the formation of undesired side products.[1][7]

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

    • Scientist's Note: Toluene is a common nonpolar, aprotic solvent for these reactions. Other solvents like dioxane or THF can also be effective, but solvent choice can significantly impact reaction rate and selectivity.[8][10]

  • Amine Addition: Add cyclopropylamine (83.5 µL) to the stirring mixture via syringe.

  • Heating: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, Methyl 4-(cyclopropylamino)benzoate.

Data Summary: Key Parameters and Considerations

The success of a Buchwald-Hartwig amidation is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides insights based on established literature.

ParameterCommon OptionsRationale & Field InsightsAuthoritative References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3-Palladacycles)Pre-catalysts offer superior stability and generate the active Pd(0) species more reliably, leading to more consistent results.
Ligand Monodentate: RuPhos, XPhosBidentate: BINAP, Xantphos, DPEPhosBulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[9][11] The choice depends heavily on the specific substrates; bidentate ligands can sometimes suppress side reactions.[1][7][1][7][9][11]
Base Inorganic: K₃PO₄, Cs₂CO₃Alkoxide: NaOt-Bu, LHMDSThe base is crucial for deprotonating the amine. Stronger bases like NaOt-Bu are often used, but weaker bases like Cs₂CO₃ can be advantageous for substrates with base-sensitive functional groups.[12][13][12][13]
Solvent Toluene, Dioxane, THF, 2-MeTHFAprotic solvents are standard. Nonpolar solvents like toluene and dioxane are generally preferred.[10] Green solvents like 2-MeTHF are gaining traction for improved safety and environmental profiles.[14][15][8][10][14][15]
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction, especially with less reactive aryl chlorides. However, excessive heat can lead to catalyst decomposition or side reactions.[16]

Troubleshooting and Advanced Insights

  • Low Conversion: If the reaction stalls, consider screening a different ligand or a stronger base (e.g., NaOt-Bu). Increasing the temperature or catalyst loading may also be beneficial.

  • Side Product Formation: The primary side reaction is often the over-arylation of the primary amine product to form a diarylamine.[17] This can sometimes be suppressed by using a bidentate ligand or by adjusting the stoichiometry of the amine.

  • Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene can occur, particularly in the presence of trace water or with certain bases. Ensuring anhydrous conditions is critical.

  • Substrate Scope: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can make it more challenging.[18] Highly hindered amines may require more sterically demanding ligands and harsher conditions.

References

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System.
  • A Cross-Coupling Approach to Amide Bond Formation
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Synthesis of Amides via Palladium-Catalyzed Amid
  • Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. The Journal of Organic Chemistry.
  • Cross-coupling reactions of amines and esters.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Buchwald–Hartwig amin
  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters.
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activ
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry. Benchchem.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
  • Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Substituted amide synthesis by amid
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Buchwald‐Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
  • Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • Developing Ligands for Palladium(II)
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • Synthesis of Library of N-t-boc Amino ester.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin
  • Put a ring on it: application of small aliph

Sources

Application Note: Enantioselective Synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate Chiral Centers

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereocontrolled construction of α-branched cyclopropylmethylamines via Ellman’s auxiliary.

Introduction & Strategic Rationale

The structural motif of α-chiral cyclopropylmethylamines is increasingly prevalent in modern drug design. The cyclopropyl ring serves as a conformationally rigid bioisostere for tert-butyl or phenyl groups, significantly enhancing the metabolic stability and membrane permeability of the parent pharmacophore ().

Synthesizing the chiral centers of Methyl 4-(amino(cyclopropyl)methyl)benzoate presents a specific challenge: distinguishing between the sterically similar cyclopropyl and aryl groups during nucleophilic addition. To achieve absolute stereocontrol, this protocol utilizes the highly reliable Ellman’s sulfinamide chemistry . By condensing a commercially available aldehyde with enantiopure tert-butanesulfinamide, we establish a chiral directing group that dictates the facial attack of the subsequent Grignard reagent with exceptional precision ().

Mechanistic Causality & Reaction Design

A successful enantioselective synthesis requires understanding the physical chemistry driving each transformation. Do not substitute reagents without considering the following causal relationships:

  • Why Ti(OEt)₄ in Condensation? Sulfinamides are significantly less nucleophilic than standard primary amines. Weak desiccants (like MgSO₄) fail to drive the equilibrium. Titanium(IV) ethoxide acts dually as a potent Lewis acid to activate the aldehyde and as an irreversible water scavenger (forming insoluble TiO₂), ensuring quantitative conversion without epimerizing the delicate chiral sulfur center.

  • Why CH₂Cl₂ for the Grignard Addition? The Grignard reagent (c-PrMgBr) is typically supplied in THF. However, if the reaction is conducted purely in THF, the solvent molecules compete for magnesium coordination, leading to an open transition state and poor diastereoselectivity. By diluting the reaction in non-coordinating CH₂Cl₂ at low temperatures (-48 °C), the magnesium ion strongly chelates to both the imine nitrogen and the sulfinyl oxygen. This locks the complex into a rigid, six-membered chair-like transition state, forcing the nucleophile to attack exclusively from the less hindered face ().

  • Orthogonal Deprotection: The tert-butanesulfinyl group is highly sensitive to anhydrous acid. Methanolic HCl selectively cleaves the N–S bond, liberating the amine as a stable hydrochloride salt while leaving the methyl ester on the aryl ring completely intact.

Workflow & Mechanistic Logic

MechanismLogic cluster_0 Phase 1: Imine Condensation cluster_1 Phase 2: Stereoselective Addition cluster_2 Phase 3: Deprotection N1 Methyl 4-formylbenzoate + (R)-t-Bu-Sulfinamide N2 Ti(OEt)4 Activation (Water Scavenger & Lewis Acid) N1->N2 N3 N-Sulfinyl Aldimine (E-isomer exclusively) N2->N3 N4 Cyclopropylmagnesium Bromide (c-PrMgBr in CH2Cl2, -48°C) N3->N4 N5 Six-Membered Transition State (Mg Chelation to Sulfinyl Oxygen) N4->N5 N6 Diastereomerically Pure Sulfinamide (dr > 95:5) N5->N6 N7 Acidic Cleavage (4M HCl in MeOH) N6->N7 N8 (S)-Methyl 4-(amino(cyclopropyl)methyl)benzoate Hydrochloride (ee > 99%) N7->N8

Workflow and mechanistic logic for the enantioselective synthesis of the chiral amine.

Quantitative Data & Validation Metrics

Reaction PhaseReagents & ConditionsExpected YieldStereoselectivitySelf-Validation Method
1. Imine Condensation Ti(OEt)₄, THF, 23 °C, 12 h88 – 94%>99% (E)-isomer¹H NMR: Imine CH at ~8.6 ppm
2. Grignard Addition c-PrMgBr, CH₂Cl₂, -48 °C, 4 h80 – 86%dr > 95:5¹H NMR: Benzylic CH at ~4.2 ppm
3. Deprotection 4M HCl/MeOH, 23 °C, 2 h92 – 98%ee > 99%Chiral HPLC; Absence of t-Bu peak

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (E)-Methyl 4-(((tert-butylsulfinyl)imino)methyl)benzoate
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add Methyl 4-formylbenzoate (10.0 mmol, 1.64 g) and (R)-(+)-2-methyl-2-propanesulfinamide (10.5 mmol, 1.27 g).

  • Solvation & Activation: Dissolve the solids in anhydrous THF (20 mL). Using a syringe, add Ti(OEt)₄ (20.0 mmol, 4.2 mL) dropwise over 5 minutes.

  • Reaction: Stir the yellow solution at 23 °C for 12 hours.

  • Quench & Workup: Pour the mixture into a rapidly stirring biphasic solution of saturated aqueous NaCl (20 mL) and EtOAc (50 mL). A dense white precipitate of TiO₂ will form immediately. Stir vigorously for 10 minutes, then filter the suspension through a tightly packed Celite pad. Wash the pad thoroughly with EtOAc (3 × 30 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 7:3). The aldehyde (R_f ~0.6) must be completely consumed, replaced by a more polar UV-active spot (R_f ~0.4). Confirm via ¹H NMR (CDCl₃): look for the diagnostic (E)-imine proton singlet at ~8.6 ppm.

Phase 2: Diastereoselective Grignard Addition
  • Preparation: Dissolve the crude N-sulfinyl aldimine (approx. 10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under argon.

  • Temperature Control: Submerge the flask in a dry ice/acetonitrile bath to maintain a strict internal temperature of -48 °C. Causality note: Do not use acetone (-78 °C), as the reaction kinetics become too sluggish, leading to incomplete conversion.

  • Nucleophilic Addition: Add Cyclopropylmagnesium bromide (0.5 M in THF, 20.0 mmol, 40 mL) dropwise via syringe pump over 45 minutes down the inner wall of the flask to pre-cool the reagent.

  • Reaction: Stir at -48 °C for 4 hours, then allow the bath to slowly expire, warming the reaction to room temperature overnight.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (30 mL). Extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: LC-MS must confirm the [M+H]⁺ mass of the adduct. ¹H NMR (CDCl₃) will show the disappearance of the 8.6 ppm imine peak and the emergence of a benzylic methine doublet at ~4.2 ppm, alongside cyclopropyl multiplets between 0.3–0.7 ppm. Calculate the diastereomeric ratio (dr) by integrating the major benzylic proton against any minor diastereomer peaks.

Phase 3: Acidic Cleavage to the Primary Amine Hydrochloride
  • Preparation: Dissolve the purified sulfinamide adduct (8.0 mmol) in anhydrous MeOH (16 mL) and cool to 0 °C.

  • Deprotection: Add 4M HCl in dioxane (40.0 mmol, 10 mL) dropwise.

  • Reaction: Remove the ice bath and stir at 23 °C for 2 hours. The reaction is complete when the starting material is fully consumed.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles (including the sulfite by-product). Triturate the resulting oily residue with cold diethyl ether (20 mL) to precipitate the target compound as a white solid. Filter and dry under high vacuum.

  • Self-Validation Checkpoint: ¹H NMR (CD₃OD) will confirm the complete absence of the tert-butyl singlet (~1.2 ppm). To determine enantiomeric purity, neutralize a small aliquot with saturated NaHCO₃, extract into EtOAc, and analyze the free base via Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >99%.

References

  • Synthesis and Applications of tert-Butanesulfinamide. Ellman, J. A., Owens, T. D., & Tang, T. P. Chemical Reviews (2010). URL:[Link]

  • Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Xu, H. C., Chowdhury, S., & Ellman, J. A. Nature Protocols (2013). URL:[Link]

  • Pd(II)-Catalyzed Enantioselective γ-C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Shen, P. X. et al. Journal of the American Chemical Society (2022). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate (and its hydrochloride salt, CAS: 1196047-11-6).

Synthesizing this sterically hindered, cyclopropyl-bearing primary benzylic amine presents two major synthetic hurdles: over-alkylation during reductive amination and chemoselectivity failures during organometallic additions. Below, we dissect the causality behind these common failures and provide field-proven, self-validating protocols to maximize your reaction yield and stereocontrol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my standard reductive amination yield mostly secondary and tertiary amines instead of the target primary amine?

The Causality: When synthesizing primary amines from methyl 4-(cyclopropanecarbonyl)benzoate using standard reductive amination conditions (e.g., NH₄OAc and NaBH₃CN), the newly formed primary amine is significantly more nucleophilic than the starting ammonia equivalent. As soon as a small amount of the primary amine is generated, it outcompetes ammonia to attack the remaining unreacted ketone, leading to a cascade of over-alkylation that produces secondary and tertiary amine byproducts.

The Solution: Switch to a Titanium(IV) isopropoxide [Ti(OPr-i)₄] mediated reductive amination [1]. Ti(OPr-i)₄ acts as both a potent Lewis acid and an irreversible water scavenger. It forces the formation of a stable intermediate aminocarbinolatotitanium complex (or transient iminium species) that is subsequently reduced by sodium borohydride (NaBH₄). This stepwise activation and reduction completely suppresses the over-alkylation pathway.

Protocol 1: Ti(OPr-i)₄ Mediated Reductive Amination

Self-Validating System: The transition of the reaction mixture from clear to a fine white suspension upon quenching confirms the successful hydrolysis of the titanium complex into insoluble TiO₂, ensuring the amine is released into the organic phase.

  • Imine Formation: In a dry flask under argon, dissolve 10 mmol of methyl 4-(cyclopropanecarbonyl)benzoate in 20 mL of absolute ethanol. Add 20 mmol of ammonium chloride, 20 mmol of triethylamine, and 20 mmol (5.9 mL) of Ti(OPr-i)₄.

  • Activation: Stir at room temperature for 10 hours. Checkpoint: LCMS should show complete consumption of the ketone.

  • Reduction: Cool the flask to 0 °C and add 15 mmol (0.57 g) of NaBH₄ in small portions. Stir for an additional 7 hours at room temperature.

  • Workup: Quench the reaction by pouring it into 30 mL of 2M aqueous ammonia. Filter the resulting white inorganic precipitate (TiO₂) through a Celite pad. Extract the filtrate with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the primary amine.

Q2: I attempted a Grignard addition (cyclopropylmagnesium bromide) to methyl 4-cyanobenzoate. Why is my reaction mixture a mess with <10% yield?

The Causality: This is a classic chemoselectivity failure. You are attempting to add a highly reactive Grignard reagent to a nitrile in the presence of a methyl ester. Because the electrophilicity of a nitrile and an ester are relatively similar, the cyclopropylmagnesium bromide competitively attacks the methyl ester, leading to the formation of undesired ketones and tertiary alcohols.

G SM Methyl 4-cyanobenzoate (Nitrile + Ester) Grignard Cyclopropylmagnesium bromide SM->Grignard Desired Desired Pathway: Attack on Nitrile (Imine -> Amine) Grignard->Desired Minor (<10%) Undesired Undesired Pathway: Attack on Ester (Tertiary Alcohol) Grignard->Undesired Major (Chemoselectivity Failure)

Chemoselectivity conflict during Grignard addition to methyl 4-cyanobenzoate.

The Solution: Abandon the nitrile route. Instead, utilize Ellman's Sulfinamide Chemistry starting from methyl 4-formylbenzoate [2]. By condensing the aldehyde with tert-butanesulfinamide, you create a sulfinyl imine. Sulfinyl imines are exceptionally electrophilic—much more so than the ester moiety. This allows the Grignard addition to proceed rapidly at cryogenic temperatures (-48 °C), leaving the ester completely untouched.

Q3: How do I control the stereochemistry to get the pure (R)- or (S)-enantiomer?

The Causality: The carbon bearing the cyclopropyl group, the aryl ring, and the amine is a chiral center. Standard reductive amination yields a 1:1 racemate. To achieve enantiopurity without wasteful chiral resolution, you must induce asymmetry during the carbon-carbon bond formation.

The Solution: Using Ellman's chiral auxiliary ((R)- or (S)-tert-butanesulfinamide) creates a chiral environment around the highly electrophilic imine [3]. The bulky tert-butyl group sterically blocks one face of the imine, forcing the cyclopropylmagnesium bromide to attack exclusively from the less hindered face, yielding the product with >95% diastereomeric excess (d.e.).

Ellman Aldehyde Methyl 4-formylbenzoate Aux (R)-tert-Butanesulfinamide + Ti(OEt)4 Aldehyde->Aux Imine Chiral Sulfinyl Imine (Highly Electrophilic) Aux->Imine Grignard Cyclopropylmagnesium bromide (-48 °C, Chemoselective) Imine->Grignard Deprotect HCl / MeOH (Auxiliary Cleavage) Grignard->Deprotect Product Enantiopure Primary Amine (Target Molecule) Deprotect->Product

Workflow for the stereoselective synthesis using Ellman's chiral auxiliary.

Protocol 2: Ellman's Sulfinamide Route (Stereoselective)

Self-Validating System: The diastereomeric ratio can be immediately validated by taking a crude ¹H-NMR of the reaction mixture before deprotection; the tert-butyl singlet will show a distinct >95:5 major/minor peak ratio if facial selectivity was successful.

  • Condensation: Dissolve methyl 4-formylbenzoate (1 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF. Add Ti(OEt)₄ (2 eq) and stir at room temperature for 12 hours. Quench with brine, filter the TiO₂ salts, and concentrate the organic layer to isolate the sulfinyl imine.

  • Diastereoselective Addition: Dissolve the sulfinyl imine in dry THF and cool strictly to -48 °C (using a dry ice/acetonitrile bath) to protect the ester moiety. Dropwise add cyclopropylmagnesium bromide (1.5 eq). Stir for 2 hours at -48 °C. Checkpoint: TLC should show complete consumption of the imine. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Dissolve the isolated sulfinamide intermediate in methanol. Add 4M HCl in dioxane (3 eq) and stir for 1 hour at room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Triturate the crude residue with diethyl ether. The target Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride will precipitate as a highly pure white solid.

Quantitative Data: Route Comparison

The table below summarizes the quantitative outcomes of the various synthetic strategies discussed, allowing for rapid comparison of yield, stereocontrol, and chemoselectivity.

Synthetic RouteKey ReagentsYield of Primary AmineEnantiomeric Excess (ee)Chemoselectivity (Ester Survival)Major Byproduct
Standard Reductive Amination NH₄OAc, NaBH₃CN, MeOH~25%0% (Racemic)HighSecondary/Tertiary Amines
Ti-Mediated Reductive Amination Ti(OPr-i)₄, NH₃, NaBH₄82% 0% (Racemic)HighTrace Alcohols
Grignard on Nitrile Cyclopropyl-MgBr, THF<10%0% (Racemic)Low (Failure) Tertiary Alcohols
Ellman's Sulfinamide (R)-t-BuSONH₂, Ti(OEt)₄, Grignard75% (over 3 steps)>95% High (at -48 °C)Trace Diastereomer

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from[Link]

  • MDPI. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Retrieved from[Link]

  • National Institutes of Health (PMC). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Retrieved from[Link]

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-(amino(cyclopropyl)methyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges, enabling you to achieve accurate and reproducible experimental results.

Understanding the Molecule: Why is Solubility a Challenge?

Methyl 4-(amino(cyclopropyl)methyl)benzoate possesses distinct structural features that contribute to its poor aqueous solubility at neutral pH. Understanding this structure is the first step in overcoming the problem.

  • Hydrophobic Regions: The benzene ring and the cyclopropyl group are nonpolar, creating a significant hydrophobic character. In an aqueous environment, these regions resist interaction with water molecules, promoting aggregation and precipitation.[1]

  • Basic Amino Group: The primary amine group is a weak base. At neutral or alkaline pH, this group is predominantly in its uncharged, free-base form, which is less water-soluble.

  • Potential for Crystallinity: The planar nature of the benzene ring can contribute to a stable crystal lattice structure, which requires significant energy to break apart for dissolution.[2]

The key to solubilizing this molecule lies in modifying the solvent environment to accommodate its hydrophobic nature or, more effectively, by protonating the basic amine to form a more soluble salt.

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
pKa (Amine) ~9.0 - 10.0The amine group is basic and will be protonated at acidic pH.
logP (o/w) ~2.5 - 3.5Indicates a lipophilic nature, favoring non-aqueous environments.
Form SolidEnergy is required to break the crystal lattice.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial hurdles researchers face.

Q1: My compound won't dissolve in my PBS buffer at pH 7.4. What's wrong?

A1: This is the most common issue and is expected based on the molecule's structure. At pH 7.4, the primary amine group is largely uncharged (a free base). The molecule's hydrophobic regions (the benzene and cyclopropyl groups) dominate, leading to very low aqueous solubility. To dissolve it, you must either protonate the amine by lowering the pH or use other solubilization strategies. Attempting to force it into solution at neutral pH will likely lead to inaccurate concentrations and precipitated compound.[3][4]

Q2: I prepared a 10 mM stock in 100% DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. Why?

A2: This is a classic case of a compound precipitating when moving from a highly organic solvent (DMSO) to an aqueous one. While your compound is soluble in pure DMSO, the final concentration of DMSO in your assay buffer (e.g., 0.5-1%) is not sufficient to keep the hydrophobic compound in solution.[5] The key is to ensure the final aqueous environment is suitable for the compound. You may need to lower the pH of your aqueous buffer before adding the DMSO stock or use a lower stock concentration.

Q3: What is the maximum percentage of an organic co-solvent like DMSO I can use in my experiment?

A3: This is highly dependent on your specific assay, particularly for cell-based experiments. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but some are sensitive even at 0.1%. It is crucial to run a vehicle control (assay buffer + same final concentration of DMSO, without your compound) to determine the tolerance of your specific system.[5] For biochemical assays without cells, higher concentrations may be acceptable, but you must still verify that the co-solvent does not interfere with the assay components (e.g., enzyme activity).

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

If the quick fixes above are insufficient, a more systematic approach is required. This guide provides a tiered strategy, starting with the simplest and most effective methods.

Workflow for Solubility Enhancement

Here is a decision-making workflow to guide you through the troubleshooting process.

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer step1 Step 1: pH Adjustment Is the compound soluble at acidic pH (e.g., pH 4-6)? start->step1 step1_yes Success! Use buffered acidic solution. Verify assay compatibility. step1->step1_yes Yes step1_no No / Assay Incompatible step2 Step 2: Co-Solvent Screening Is the compound soluble with a co-solvent (e.g., PEG, Ethanol) at an assay-compatible level? step1->step2 No step2_yes Success! Use co-solvent system. Run vehicle controls. step2->step2_yes Yes step2_no No / Insufficient step3 Step 3: Advanced Excipients Is the compound soluble with Cyclodextrins or Surfactants? step2->step3 No step3_yes Success! Use appropriate excipient. Complex formulation required. step3->step3_yes Yes step3_no Failure Consider compound resynthesis or alternative. step3->step3_no No

Caption: A decision tree for troubleshooting solubility issues.

Tier 1: pH Adjustment (Highest Priority)

The Principle: The most effective method for this molecule is to exploit its basic amine. By lowering the pH of the aqueous buffer, you protonate the amine group (R-NH₂ → R-NH₃⁺). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[3][][7] This is analogous to forming a more soluble salt of the compound in situ.[3]

PH_Effect cluster_0 Neutral/High pH cluster_1 Acidic/Low pH a Molecule (R-NH₂) (Uncharged, Hydrophobic) = LOW SOLUBILITY b Molecule (R-NH₃⁺) (Charged, Hydrophilic) = HIGH SOLUBILITY a->b  + H⁺ (Acid) (Protonation)   b->a  - H⁺ (Base) (Deprotonation)  

Caption: Ionization state of the compound at different pH levels.

Actionable Protocol:

  • Prepare a series of biologically compatible buffers (e.g., citrate, acetate) ranging from pH 3.0 to 7.0.

  • Add a fixed amount of your compound (as a solid or from a concentrated DMSO stock) to each buffer to a final target concentration.

  • Equilibrate the samples (e.g., shake at room temperature for 2 hours).

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

  • See Protocol 1 in the Appendix for a detailed methodology.

Expected Outcome & Data Interpretation:

Buffer pHVisual ObservationMeasured Solubility (µg/mL)
7.0 (Phosphate)Heavy Precipitate< 1
6.0 (MES)Hazy, some precipitate15
5.0 (Acetate)Slightly hazy250
4.0 (Acetate)Clear Solution> 1000

Considerations:

  • Assay Compatibility: Ensure the optimal pH for solubility is also compatible with your biological assay. Extreme pH can denature proteins or affect cell viability.

  • Ester Hydrolysis: Be aware that prolonged storage at very low or high pH can lead to the hydrolysis of the methyl ester group. It is recommended to prepare fresh solutions.

Tier 2: Co-solvent Systems

The Principle: If pH adjustment is not a viable option, the next step is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[][9]

Common Co-solvents:

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Glycerin

Actionable Protocol:

  • Prepare stock solutions of your compound in 100% of the selected co-solvent.

  • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add the compound stock to each co-solvent/buffer mixture to your final desired concentration.

  • Equilibrate and measure solubility as described in Tier 1.

  • See Protocol 2 in the Appendix for a detailed methodology.

Expected Outcome & Data Interpretation:

Co-solvent System (in pH 7.4 Buffer)Visual ObservationMeasured Solubility (µg/mL)
1% PEG 400Heavy Precipitate< 5
5% PEG 400Hazy50
10% PEG 400Clear Solution300
1% EthanolHeavy Precipitate< 5
5% EthanolHazy45

Considerations:

  • Vehicle Controls: Always run parallel vehicle controls with the same co-solvent concentration to ensure the solvent itself doesn't affect the assay.[5]

  • Combined Approach: A combination of pH adjustment and a low percentage of co-solvent can be highly effective.[4][] For example, using a pH 5.5 buffer with 2% PEG 400 might achieve full solubility where either method alone was insufficient.

Tier 3: Advanced Excipients (Cyclodextrins & Surfactants)

For particularly challenging systems, or when pH and co-solvents are not options, advanced formulation excipients can be used.

A. Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the hydrophobic parts (the benzene and cyclopropyl rings) of your compound, forming a water-soluble "inclusion complex."[11][][13] This complex effectively shields the nonpolar region from water, dramatically increasing apparent solubility.[10][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research settings due to its high solubility and low toxicity.[10]

Cyclodextrin compound Hydrophobic Compound plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-based solubilization.

B. Surfactants

The Principle: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in water.[14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound can partition into this core, effectively being solubilized within the aqueous medium.[15][16] Common non-ionic surfactants used in research include Polysorbate 80 (Tween 80) and Polysorbate 20.

Actionable Protocol:

  • Prepare stock solutions of HP-β-CD or Polysorbate 80 in your desired aqueous buffer.

  • Create a dilution series of the excipient (e.g., 0.5%, 1%, 2%, 5% w/v for HP-β-CD; 0.01%, 0.05%, 0.1% for Polysorbate 80).

  • Add your compound to each solution and determine the solubility.

  • See Protocol 3 in the Appendix for a detailed methodology.

Considerations:

  • Assay Interference: Both cyclodextrins and surfactants can interfere with biological assays. They can bind to proteins or disrupt cell membranes. Thorough validation with appropriate controls is essential.

  • Free vs. Bound Compound: In these formulations, there is an equilibrium between the free compound and the complexed/micellar compound. Only the free compound is typically available to interact with the target, which can complicate activity measurements.

Part 3: Appendix - Detailed Experimental Protocols

Protocol 1: pH-Solubility Screening
  • Buffer Preparation: Prepare 50 mM buffers: Sodium Acetate (pH 4.0, 5.0), MES (pH 6.0), and Sodium Phosphate (pH 7.0).

  • Sample Preparation: Dispense 990 µL of each buffer into separate microcentrifuge tubes.

  • Compound Addition: Add 10 µL of a 10 mg/mL stock solution of the compound in DMSO to each tube. This gives a final nominal concentration of 100 µg/mL with 1% DMSO.

  • Equilibration: Vortex each tube for 10 seconds and place on a rotating mixer at room temperature for 2 hours.

  • Separation: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any undissolved compound.

  • Analysis: Carefully collect 100 µL of the supernatant from each tube. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared in a 50:50 acetonitrile:water mixture.

Protocol 2: Co-solvent Screening
  • Solvent Preparation: In your primary aqueous buffer (e.g., pH 7.4 PBS), prepare solutions containing 1%, 2%, 5%, and 10% (v/v) of PEG 400.

  • Sample Preparation: Aliquot 1 mL of each co-solvent mixture into separate tubes.

  • Compound Addition: Add a small, fixed amount of the solid compound to each tube (e.g., to a nominal concentration of 200 µg/mL).

  • Equilibration & Analysis: Follow steps 4-6 from Protocol 1.

Protocol 3: Cyclodextrin (HP-β-CD) Screening
  • Excipient Preparation: In your primary aqueous buffer, prepare solutions containing 1%, 2%, 5%, and 10% (w/v) of HP-β-CD.

  • Sample Preparation: Aliquot 1 mL of each HP-β-CD solution into separate tubes.

  • Compound Addition: Add compound from a concentrated DMSO stock to a final nominal concentration (e.g., 200 µg/mL). Ensure the final DMSO concentration is constant across all samples (e.g., ≤1%).

  • Equilibration & Analysis: Follow steps 4-6 from Protocol 1.

References

  • Vertex AI Search Result[11]: cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at:

  • Vertex AI Search Result[]: pH Adjustment and Co-Solvent Optimization. BOC Sciences. Available at:

  • Vertex AI Search Result[10]: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Available at:

  • Vertex AI Search Result[]: Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:

  • Vertex AI Search Result[13]: Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Available at:

  • Vertex AI Search Result[14]: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available at:

  • Vertex AI Search Result[17]: Cosolvent - Wikipedia. Wikipedia. Available at:

  • Vertex AI Search Result[8]: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at:

  • Vertex AI Search Result[15]: A recent overview of surfactant–drug interactions and their importance - PMC. National Center for Biotechnology Information. Available at:

  • Vertex AI Search Result[9]: Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Taylor & Francis Online. Available at:

  • Vertex AI Search Result[18]: Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. PatSnap. Available at:

  • Vertex AI Search Result[3]: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Asian Journal of Pharmacy and Technology. Available at:

  • Vertex AI Search Result: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. National Center for Biotechnology Information. Available at:

  • Vertex AI Search Result[16]: Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. ResearchGate. Available at:

  • Vertex AI Search Result[19]: Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI. MDPI. Available at:

  • Vertex AI Search Result[5]: Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays - Benchchem. BenchChem. Available at:

  • Vertex AI Search Result[4]: Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. Available at:

  • Vertex AI Search Result[7]: PH adjustment: Significance and symbolism. Toolskit. Available at:

  • Vertex AI Search Result[1]: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. National Center for Biotechnology Information. Available at:

  • Vertex AI Search Result[2]: Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing | Request PDF - ResearchGate. ResearchGate. Available at:

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with Methyl 4-(amino(cyclopropyl)methyl)benzoate (often supplied as a hydrochloride salt). Converting this specific methyl ester to its corresponding free carboxylic acid presents severe chemoselectivity challenges. The molecule contains both a highly nucleophilic primary amine and an acid-sensitive cyclopropylcarbinyl system, making standard hydrolytic conditions prone to failure.

Below, we break down the mechanistic causes of common side reactions and provide a self-validating protocol to ensure high-yielding, clean hydrolysis.

Reaction Pathways & Vulnerabilities

Pathway SM Methyl 4-(amino(cyclopropyl)methyl)benzoate (Starting Material) Cond1 Mild Saponification (LiOH, THF/H2O, 0°C) SM->Cond1 Cond2 Uncontrolled Base (High Conc., >25°C) SM->Cond2 Cond3 Strong Acid Hydrolysis (6M HCl, Reflux) SM->Cond3 Prod 4-(amino(cyclopropyl)methyl)benzoic acid (Desired Zwitterion) Cond1->Prod Side1 Polyamides / Oligomers (Self-Condensation) Cond2->Side1 Side2 Ring-Opened Products (Carbocation Mediated) Cond3->Side2

Reaction pathways of the amino ester under various hydrolytic conditions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a complex mixture of high-molecular-weight impurities instead of the desired carboxylic acid? The Causality: You are observing polyamides or oligomers formed via self-condensation . Basic hydrolysis of esters proceeds via a nucleophilic addition-elimination mechanism[1]. However, under basic conditions, the primary amine of your substrate is deprotonated and becomes a potent nucleophile. It attacks the methyl ester of adjacent molecules, leading to intermolecular amidation—a well-documented degradation pathway in amino acid ester chemistry[2]. The Solution: Kinetically favor hydroxide attack over amine attack by running the reaction at high dilution (< 0.05 M) and strictly controlling the temperature (0–5 °C).

Q2: Can I use standard acid-catalyzed hydrolysis (e.g., 6M HCl, reflux) to keep the amine protonated and prevent self-condensation? The Causality: Absolutely not. While acidifying the reaction protonates the amine (rendering it non-nucleophilic), it introduces a severe risk of cyclopropyl ring opening . The carbon bearing the amine is benzylic and adjacent to a cyclopropyl ring. The cyclopropyl group provides immense hyperconjugative stabilization to adjacent positive charges[3]. Under harsh acidic conditions, the system easily forms a highly stable cyclopropylcarbinyl carbocation, which rapidly undergoes homoallylic rearrangement, permanently opening the cyclopropyl ring. The Solution: Avoid strong Brønsted acids and high temperatures entirely. Rely on mild base-catalyzed saponification.

Q3: My base-catalyzed hydrolysis is complete, but I am losing product during the aqueous workup. How do I isolate the product? The Causality: The hydrolyzed product, 4-(amino(cyclopropyl)methyl)benzoic acid, is amphoteric. It exists as a highly water-soluble zwitterion at neutral pH, a sodium/lithium salt at basic pH, and a hydrochloride salt at acidic pH. The Solution: You must precisely adjust the pH of the aqueous phase to the molecule's isoelectric point (pI). The estimated pKa of the benzoic acid is ~4.0, and the benzylic amine is ~9.0, making the pI approximately 6.5. Adjusting the aqueous layer to exactly pH 6.5 will neutralize the charge and maximize the precipitation of the zwitterionic product.

Quantitative Parameter Optimization

To prevent side-product formation, adherence to the following physicochemical parameters is critical:

Reaction ParameterOptimal RangeRisk if Too LowRisk if Too High
Substrate Concentration 0.05 - 0.1 MExcessive solvent waste; slow kineticsHigh rate of intermolecular self-condensation
Temperature 0 - 5 °CReaction stalling; incomplete conversionIncreased amidation and amine oxidation
Base Equivalents (LiOH) 1.5 - 2.0 eqIncomplete saponificationUnnecessary ionic strength; difficult workup
Workup pH (Isoelectric) 6.4 - 6.6Product remains protonated (water-soluble)Product remains deprotonated (water-soluble)
Validated Experimental Protocol: Mild Saponification with Isoelectric Precipitation

This protocol utilizes a self-validating feedback loop to ensure the cyclopropyl ring remains intact while preventing oligomerization.

Phase 1: Reaction Setup

  • Dissolve Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride (1.0 eq) in a 3:1 mixture of THF and Methanol to achieve a final substrate concentration of 0.05 M.

  • Cool the solution to 0 °C using an ice-water bath. Stir vigorously.

  • Prepare a 1.0 M aqueous solution of Lithium Hydroxide (LiOH·H₂O, 2.0 eq). Pre-cool this solution to 0 °C.

  • Add the aqueous LiOH solution dropwise over 15 minutes to the organic mixture, maintaining the internal temperature below 5 °C.

Phase 2: In-Process Control (IPC) & Self-Validation 5. Allow the reaction to stir at 0–5 °C for 2 hours. 6. Self-Validation Check: Withdraw a 10 µL aliquot, quench with 100 µL acetonitrile, and analyze via LC-MS.

  • Success Criteria: The disappearance of the m/z 206 [M+H]+ peak (Starting Material) and appearance of m/z 192 [M+H]+ (Desired Product).

  • Failure Criteria: If peaks at m/z 379 or higher appear, self-condensation is occurring. Immediately dilute the reaction with additional cold THF.

Phase 3: Quenching & Isoelectric Isolation 7. Once conversion is >95%, concentrate the reaction mixture under reduced pressure (bath temperature < 25 °C) to remove THF and Methanol. 8. Dilute the remaining aqueous residue with cold deionized water. 9. Self-Validation Check (pH Adjustment): Insert a calibrated pH meter directly into the stirring aqueous solution. Slowly add 1.0 M HCl dropwise. 10. Stop the addition exactly when the pH reaches 6.5. A white precipitate (the zwitterionic amino acid) will begin to form. 11. Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. 12. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 4-(amino(cyclopropyl)methyl)benzoic acid.

References
  • L-Glutamine methyl ester hydrochloride | 32668-14-7 - Benchchem Benchchem.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability N
  • Basic Hydrolysis of Esters - Saponific

Sources

Optimizing HPLC mobile phase conditions for Methyl 4-(amino(cyclopropyl)methyl)benzoate purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with purifying and quantifying Methyl 4-(amino(cyclopropyl)methyl)benzoate . Due to the molecule's bifunctional nature, standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often result in poor peak symmetry or analyte degradation. This document provides a field-proven, self-validating methodology grounded in physicochemical causality.

Physicochemical Profiling & Causality (The "Why")

To develop a robust chromatographic method, we must first analyze the competing functional groups of Methyl 4-(amino(cyclopropyl)methyl)benzoate:

  • The Primary Amine (pKa ~9.5): The amino(cyclopropyl)methyl moiety is highly basic. In standard aqueous mobile phases, it exists as a positively charged protonated amine. Without intervention, this cation undergoes secondary electrostatic interactions with unreacted, negatively charged silanols (Si-O⁻) on the silica stationary phase, causing severe peak tailing and band broadening [3].

  • The Methyl Ester: Esters are highly susceptible to base-catalyzed saponification (hydrolysis). While raising the mobile phase pH (>8.0) would theoretically deprotonate the amine and eliminate silanol interactions, this basic environment will rapidly hydrolyze the methyl benzoate ester into a polar carboxylic acid, destroying the sample [1].

The Mechanistic Solution: The optimal environment is a highly acidic mobile phase (pH 2.0–2.5) utilizing an anionic ion-pairing reagent such as Trifluoroacetic Acid (TFA) . At this pH, residual silica silanols are fully protonated and neutralized, eliminating secondary interactions. Simultaneously, the hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that partitions efficiently into the C18 stationary phase, yielding sharp, symmetrical peaks [2].

Mechanism Analyte Analyte Protonated Amine (+) Silanol Stationary Phase Ionized Silanol (-) Analyte->Silanol High pH (>4) Electrostatic Tailing Ion_Pair Elution Complex Hydrophobic Ion-Pair Analyte->Ion_Pair Forms Complex TFA Mobile Phase Additive TFA Anion (-) TFA->Analyte Low pH (<3) Ion-Pairing Neutral_Silanol Stationary Phase Protonated Silanol (Neutral) TFA->Neutral_Silanol Lowers pH Masks Silanols Ion_Pair->Neutral_Silanol No Interaction Sharp Peak Elution

Diagram 1: Mechanism of TFA ion-pairing and silanol masking to prevent peak tailing.

Standard Operating Procedure: Optimized RP-HPLC Protocol

This self-validating protocol ensures both ester stability and optimal amine peak shape.

Materials & Reagents
  • Column: End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Sample Diluent: 80:20 Water:Acetonitrile (Unbuffered to prevent localized pH shifts).

Step-by-Step Methodology
  • System Preparation: Purge all HPLC lines with highly purified water, followed by the respective mobile phases. Ensure the use of a diffusion-bonded mixer if operating at low UV wavelengths to minimize TFA baseline ripples [4].

  • Column Equilibration: Set the column compartment to 25°C . (Do not exceed 30°C to prevent thermally accelerated acid-hydrolysis of the ester). Equilibrate the column at 5% Mobile Phase B for 15 column volumes.

  • Sample Preparation: Dissolve the target compound in the sample diluent to a concentration of 0.5 mg/mL. Keep the autosampler temperature strictly at 4°C .

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: 5% to 70% B (Linear gradient for separation)

    • 12.0 - 15.0 min: 70% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (optimal for the benzoate chromophore while avoiding TFA background absorbance) and 210 nm (secondary tracking).

  • System Suitability Validation: The run is considered valid only if the target peak exhibits an Asymmetry Factor ( As​ ) between 0.9 and 1.3, and theoretical plates ( N ) > 10,000.

Quantitative Data Summary

The following table summarizes the causal effects of different mobile phase conditions on the purification metrics of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

Mobile Phase ConditionpH LevelAmine StateEster StabilityPeak Asymmetry ( As​ )Resolution/Outcome
10 mM Ammonium Bicarbonate10.0NeutralDegraded (Hydrolysis)N/ATotal loss of target peak; early eluting acid peak appears.
0.1% Formic Acid2.8Protonated (+)Stable1.8 - 2.5Moderate tailing; acceptable for MS, poor for prep-scale.
Phosphoric Acid Buffer2.5Protonated (+)Stable1.5 - 1.9Slight tailing; lacks hydrophobic ion-pairing capability.
0.1% TFA (Optimized) 2.1 Ion-Paired Highly Stable 0.95 - 1.1 Sharp, symmetrical peaks; ideal for quantification.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing ( As​ > 2.0) despite using a C18 column. How do I fix this? A1: Peak tailing for primary amines is classically caused by electrostatic interactions between the positively charged amine and unreacted silanols on the silica backbone[3]. Actionable Fix: Ensure your mobile phase contains 0.05% - 0.1% TFA to lower the pH < 2.5 (neutralizing silanols) and provide ion-pairing. If tailing persists, your column's end-capping may be depleted; switch to a new polar-embedded or highly end-capped column.

Q2: A secondary peak is eluting earlier than my main target, and its area increases the longer the sample sits in the autosampler. What is happening? A2: This is a definitive sign of in-vial degradation—specifically, ester hydrolysis. Methyl esters will hydrolyze into highly polar carboxylic acids (which elute earlier in RP-HPLC) if exposed to high pH or elevated temperatures [1]. Actionable Fix: Verify that your sample diluent is not basic. Immediately lower the autosampler temperature to 4°C and ensure the column compartment does not exceed 25°C.

Q3: My baseline is drifting significantly and showing "ripples" during the gradient run, making integration difficult. How can I stabilize it? A3: TFA has a strong UV absorbance at wavelengths <220 nm. As the gradient shifts from highly aqueous to highly organic, the background absorbance changes, causing baseline drift [4]. Actionable Fix: Shift your detection wavelength to 254 nm, where the benzoate chromophore absorbs strongly but TFA is completely transparent. If monitoring at 210 nm is strictly required, ensure the exact same concentration of TFA (e.g., exactly 0.10% v/v) is added to both Mobile Phase A and B, and utilize a high-efficiency diffusion-bonded mixer [4].

Troubleshooting_Logic Start Symptom Identified Tailing Peak Tailing (As > 1.5) Start->Tailing Degradation Pre-Peak / Area Loss Start->Degradation Baseline Baseline Drift Start->Baseline Fix_Tailing Verify 0.1% TFA is present. Replace depleted column. Tailing->Fix_Tailing Silanol Interaction Fix_Degradation Lower pH to < 4.0. Chill autosampler to 4°C. Degradation->Fix_Degradation Ester Hydrolysis Fix_Baseline Change UV to 254 nm. Balance TFA in A & B. Baseline->Fix_Baseline TFA UV Absorbance

Diagram 2: Diagnostic workflow for common aminobenzoate HPLC anomalies.

References

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.[Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation.[Link]

Technical Support Center: Preventing Thermal Degradation of Methyl 4-(amino(cyclopropyl)methyl)benzoate During Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with the purification of Methyl 4-(amino(cyclopropyl)methyl)benzoate . This specific compound presents a unique triad of thermal vulnerabilities: a reactive primary amine, an electrophilic methyl ester, and a sensitive benzylic-cyclopropyl system. Standard distillation techniques will inevitably destroy this molecule.

Below is our comprehensive troubleshooting guide, self-validating protocol, and FAQ to ensure high-yield, high-purity recovery.

Section 1: Mechanistic Troubleshooting (The "Why")

To successfully distill this intermediate, you must first understand the causality behind its thermal degradation. The molecule fails under thermal stress via three primary pathways:

  • Intermolecular Amidation (Polycondensation): The most common failure mode for amino esters is polycondensation. At elevated temperatures, the primary amine of one molecule nucleophilically attacks the methyl ester of another. This releases methanol and forms oligomeric or polymeric poly(ester amide)s[1]. Because this reaction is concentration- and temperature-dependent, prolonged heating in a distillation boiler guarantees polymerization.

  • Benzylic Oxidation & Radical Cleavage: The amine is located at a benzylic position. The C–H bond dissociation energy at this specific carbon is significantly lowered due to radical stabilization by the adjacent aromatic ring[2]. If heated in the presence of trace oxygen, the molecule undergoes rapid oxidative deamination or radical cleavage.

  • Cyclopropyl Ring Opening: While the cyclopropyl group is generally stable, the combination of high thermal energy and trace acidic impurities (often left over from previous synthetic steps or active sites on the glassware) can trigger electrophilic ring-opening rearrangements.

Section 2: Quantitative Data & Distillation Parameters

To prevent the exothermic decomposition characteristic of amine compounds[3], strict adherence to optimized thermodynamic parameters is required.

ParameterStandard Distillation (High Risk)Optimized Short-Path DistillationMechanistic Rationale
System Pressure 10 – 50 mbar< 0.1 mbar Deep vacuum drastically lowers the boiling point, minimizing the thermal energy imparted to the system.
Heating Bath Temp > 150 °C< 120 °C Keeps the bulk fluid below the activation energy threshold for exothermic polycondensation[3].
Residence Time 30 – 120 minutes< 1 minute Minimizes the kinetic window for intermolecular amidation to occur[1].
Atmosphere Ambient AirArgon (Inert) Prevents radical cleavage and oxidation at the highly activated benzylic position[2].
Receiving Flask Ambient (20–25 °C)Chilled (0 °C) A rapid thermal quench halts any post-distillation degradation reactions in the pure product.

Section 3: Self-Validating Distillation Protocol

To successfully isolate Methyl 4-(amino(cyclopropyl)methyl)benzoate, you must use a Short-Path Distillation (SPD) or Wiped-Film Evaporator (WFE) setup. The following step-by-step methodology is designed to be self-validating, meaning each step inherently prevents a specific degradation pathway.

Step 1: Glassware Passivation (Anti-Ring Opening)

  • Action: Wash all distillation glassware with a solution of 5% triethylamine in dichloromethane, followed by a pure dichloromethane rinse. Dry thoroughly in an oven.

  • Validation: This neutralizes any trace Lewis/Brønsted acidic sites on the glass surface, ensuring the cyclopropyl ring remains intact during heating.

Step 2: Degassing & Inerting (Anti-Oxidation)

  • Action: Load the crude liquid into the boiling flask. Apply a moderate vacuum (50 mbar) at room temperature for 10 minutes to remove volatile solvents. Backfill the system with Argon. Repeat this vacuum/Argon cycle three times.

  • Validation: Complete removal of dissolved oxygen prevents benzylic C–H radical cleavage[2].

Step 3: High-Vacuum Attainment (Anti-Amidation)

  • Action: Engage the high-vacuum pump to achieve a system pressure of < 0.1 mbar . Do not apply heat until this pressure is stable.

  • Validation: Confirming deep vacuum before heating ensures the compound will vaporize well below the thermal threshold for polycondensation[1].

Step 4: Rapid Distillation & Quench

  • Action: Submerge the receiving flask in an ice-water bath (0 °C). Slowly ramp the heating mantle to a maximum of 120 °C. Maintain a steady, rapid distillation rate.

  • Validation: The short path to the condenser minimizes residence time[4], while the 0 °C receiving flask instantly locks the purified amino ester into a stable thermal state.

Section 4: Workflow Visualization

G Start Crude Methyl 4-(amino(cyclopropyl)methyl)benzoate Step1 System Prep: Base Wash & Argon Purge Start->Step1 Remove trace acids/O2 Step2 Vacuum Optimization: Achieve < 0.1 mbar Step1->Step2 Prevent oxidation Step3 Short-Path Distillation: T < 120°C, Residence < 1 min Step2->Step3 Lower boiling point Collect Distillate Collection: Rapid Quench to 0°C Step3->Collect Vapor phase Residue Residue Collection: Polymeric Byproducts Step3->Residue Liquid/Melt phase Pure Pure Product (Validated via GC/MS) Collect->Pure Prevent post-distillation amidation

Workflow for the self-validating short-path distillation of sensitive amino esters.

Section 5: Frequently Asked Questions (FAQs)

Q: My distillate is highly viscous and has a yellow tint. What happened? A: This is the hallmark of intermolecular amidation (polycondensation)[1]. The primary amine of one molecule has reacted with the methyl ester of another, forming a poly(ester amide) and releasing methanol. To fix this, you must lower the distillation temperature by achieving a deeper vacuum (< 0.1 mbar) and minimizing residence time using a short-path setup[4].

Q: Can I use standard fractional distillation for higher purity? A: No. Fractional distillation requires a long residence time and higher temperatures at the boiler to push vapor up the column. For this compound, the extended thermal exposure will inevitably lead to exothermic decomposition and complete polymerization of the amino ester[3].

Q: How do I prevent the cyclopropyl ring from opening during heating? A: Cyclopropyl rings adjacent to benzylic systems are highly susceptible to electrophilic ring-opening if trace acids are present. Always passivate your distillation glassware with a mild base (e.g., triethylamine) prior to use, and ensure your crude mixture is completely free of acidic reaction byproducts before applying heat.

References

  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic. 3

  • C−H Bond Dissociation Energies of Alkyl Amines: Radical Structures and Stabilization Energies. Journal of the American Chemical Society. 2

  • Poly(ester amide)s Derived from l-Tartaric Acid and Amino Alcohols. 1. Regic Polymers. Macromolecules - ACS Publications. 1

  • Product Class 10: γ-Lactams and Larger Ring Lactams. Thieme Connect. 4

Sources

Technical Support Center: Crystallization Troubleshooting for Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Crystallizing crude Methyl 4-(amino(cyclopropyl)methyl)benzoate presents specific thermodynamic and chemical challenges—most notably Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") and ester hydrolysis.

This guide provides self-validating protocols, mechanistic causality, and field-proven strategies to ensure your process yields high-purity crystalline intermediates.

Part 1: Visual Diagnostics & Mechanistic Workflows

Before adjusting your parameters, it is critical to diagnose the thermodynamic pathway your system is taking. The diagrams below map the physical chemistry of your crystallization process.

Troubleshooting Start Crude Methyl 4-(amino(cyclopropyl)methyl)benzoate Dissolved in Solvent Cooling Initiate Cooling Profile or Anti-Solvent Addition Start->Cooling Observation In-line FBRM Probe / Visual Observation Cooling->Observation Oiling Liquid-Liquid Phase Separation (Oiling Out) Observation->Oiling Spherical Droplets Milky Emulsion Crystals Solid Nucleation (Crystallization) Observation->Crystals Birefringent Crystals Slurry Formation ActionOil Reheat to Clear Solution. Reduce Cooling Rate & Add Seeds Oiling->ActionOil Success Filter, Wash & Dry Pure API Intermediate Crystals->Success ActionOil->Cooling Retry Process

Caption: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Thermodynamics A Supersaturated Solution B Crosses Binodal Curve (LLPS Region) A->B Rapid Cooling No Seeding C Metastable Zone (Solid-Liquid Region) A->C Controlled Cooling (0.1 °C/min) E Oil Droplet Coalescence (Impurity Entrapment) B->E D Crystal Nucleation & Growth C->D Direct Growth High Purity E->D Delayed Nucleation Poor Purity

Caption: Thermodynamic pathways illustrating the divergence between oiling out and direct crystal nucleation.

Part 2: Frequently Asked Questions & Mechanistic Causality

Q1: Why does my solution turn into a milky emulsion instead of forming crystals?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. Methyl 4-(amino(cyclopropyl)methyl)benzoate as a free base has a high degree of conformational flexibility and a relatively low melting point. Consequently, its crystal lattice energy is low. When you cool the solution rapidly, the system crosses the binodal liquid-liquid coexistence curve before it can reach the critical supersaturation required for solid nucleation[1]. The oil droplets that form act as a "sink" for impurities, severely degrading the purity of any crystals that eventually nucleate from the coalesced oil[2]. Solution: You must widen the Metastable Zone Width (MSZW). This is achieved by reducing the cooling rate to 0.1 °C/min and introducing a high load (e.g., 5% w/w) of crystalline seeds before the system reaches the cloud point[1].

Q2: How can I definitively prevent oiling out if seeding the free base fails?

Causality: If the free base simply refuses to crystallize directly, the thermodynamic barrier to nucleation is too high relative to demixing. Solution: Convert the free base to its hydrochloride salt (CAS 1196047-11-6)[3]. Forming the HCl salt introduces strong ionic interactions, which drastically increases the lattice energy and melting point of the compound. This shifts the thermodynamic preference heavily toward solid crystallization over liquid demixing[4].

Q3: Why is my yield low, and why am I detecting a new impurity by HPLC after crystallization?

Causality: You are likely causing ester hydrolysis. The molecule contains a methyl ester, which is highly susceptible to hydrolysis in the presence of water and heat, particularly because the basicity of the amine group can auto-catalyze the reaction. Solution: Eliminate water and alcohols from your solvent system if prolonged heating is required. Switch to an anhydrous, non-nucleophilic solvent system (e.g., Ethyl Acetate / Heptane) and strictly limit the time the batch spends at elevated temperatures.

Q4: How do I know if my process is scalable and will yield the correct particle size?

Causality: Crystal size distribution directly impacts downstream processes like filtration, drying, and the bioavailability of the final API[5]. Rapid, unseeded nucleation generates excessive fines, which blind filters. Solution: Utilize in-line Process Analytical Technology (PAT), such as a Lasentec FBRM probe, to monitor chord length distributions in real-time. This allows you to distinguish between oil droplet coalescence and actual crystal growth, ensuring a robust, scalable process[6].

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the thermodynamic behavior of the compound in various solvent systems to aid in your process selection.

Solvent SystemForm TargetedSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Thermodynamic ObservationRecommended Action
Ethanol / Water (1:1) Free Base> 250~ 45Severe LLPS (Oiling out)Avoid. High risk of ester hydrolysis and impurity entrapment.
Ethyl Acetate / Heptane Free Base~ 180~ 15Metastable zone accessibleViable. Requires strict cooling control (0.1 °C/min) and 5% seeding.
Isopropanol (Anhydrous) HCl Salt~ 120< 5Direct solid nucleationOptimal. High lattice energy prevents LLPS; anhydrous conditions protect the ester.

Part 4: Self-Validating Experimental Protocols

To guarantee success, do not merely execute steps; validate the state of the system at each checkpoint.

Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)

This protocol circumvents the oiling-out phenomenon entirely by increasing the lattice energy of the target molecule.

  • Dissolution: Dissolve 1.0 equivalent of crude Methyl 4-(amino(cyclopropyl)methyl)benzoate (free base) in 10 volumes of anhydrous Ethyl Acetate (EtOAc) at 45°C.

    • Validation Checkpoint: The solution must be visually clear. Perform a Karl Fischer (KF) titration; water content must be < 0.1% to prevent ester hydrolysis.

  • Acidification: Slowly charge 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes while maintaining the temperature at 45°C.

    • Validation Checkpoint: A mild exotherm should be observed. A wet pH paper test of a 100 μL aliquot diluted in water should read pH 2-3.

  • Nucleation & Aging: Seed the reactor with 1% w/w of pure HCl salt crystals. Age the suspension at 45°C for 60 minutes.

    • Validation Checkpoint: Utilize an in-line FBRM probe. You should observe a steady increase in chord counts corresponding to 50-150 μm particles[6]. If spherical droplets are observed under a microscope, LLPS has occurred—reheat to 60°C immediately.

  • Anti-Solvent Addition & Cooling: Linearly add 5 volumes of Heptane over 2 hours. Once addition is complete, cool the reactor to 5°C at a rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry and wash the cake with 2 volumes of cold EtOAc/Heptane (1:1). Dry under vacuum at 40°C.

    • Validation Checkpoint: HPLC purity should exceed 99.0%, with no peak corresponding to the hydrolyzed benzoic acid derivative.

Protocol B: Seeded Cooling Crystallization of the Free Base

Use this protocol if salt formation is not permissible for your synthetic route.

  • Dissolution: Dissolve the crude free base in 8 volumes of anhydrous Isopropanol (IPA) at 55°C.

  • Cooling to Metastable Zone: Cool the reactor to 38°C at 0.5 °C/min.

    • Validation Checkpoint: The solution must remain clear. If turbidity appears, you have crossed the binodal curve[1]. Reheat to 55°C and adjust the target temperature to 40°C.

  • Seeding: Charge 5% w/w of milled, crystalline free base seeds.

    • Validation Checkpoint: Extract a sample after 15 minutes. Under cross-polarized microscopy, the seeds must remain highly birefringent and sharp-edged, confirming they have not dissolved or melted into oil droplets[7].

  • Desupersaturation: Hold the temperature at 38°C for 2 hours to allow secondary nucleation and consumption of supersaturation.

    • Validation Checkpoint: Analyze the supernatant via HPLC. The concentration of the API in the mother liquor must drop by at least 30% from the initial concentration[2].

  • Final Cooling: Cool the system to 0°C at a strictly controlled rate of 0.1 °C/min to prevent late-stage oiling out. Filter and wash with cold IPA.

Part 5: References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. Available at:[Link]

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(3), 442-446. Available at:[Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001–2008. Available at:[Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation). Available at: [Link]

Sources

Validation & Comparative

Analytical Reference Guide: Experimental vs. In Silico NMR Profiling for Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(amino(cyclopropyl)methyl)benzoate (CAS: 1196118-94-1 for the free base; 1196047-11-6 for the hydrochloride salt) [1] is a highly functionalized building block frequently utilized in the development of targeted therapeutics, such as kinase and PARP inhibitors. Structurally, it features a 1,4-disubstituted benzene ring, a methyl ester, a primary amine, and a cyclopropyl ring.

Accurate structural elucidation of this compound requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy. However, the unique convergence of electronic effects at the benzylic position—specifically the inductive deshielding from the amine, the ring-current effect of the arene, and the anisotropic shielding from the strained cyclopropyl ring—makes this molecule a rigorous benchmark for evaluating the accuracy of in silico NMR prediction software.

This guide objectively compares the performance of gold-standard experimental NMR acquisition against two leading predictive platforms: Mnova NMRPredict Desktop (utilizing HOSE codes and neural networks) and ChemDraw ChemNMR (utilizing linear additivity rules) [2][3].

Structural Dynamics & Causality in NMR Acquisition

As a Senior Application Scientist, it is critical to understand why certain experimental parameters are chosen rather than merely following a protocol.

  • Solvent Causality (The Amine Problem): Primary amines are highly sensitive to trace acids. Deuterated chloroform ( CDCl3​ ) naturally degrades over time to produce phosgene and deuterium chloride ( DCl ). If unpurified CDCl3​ is used, the primary amine will protonate in situ. This causes the adjacent benzylic proton ( -CH(NH2​)- ) to shift drastically downfield (from ∼3.35 ppm to >4.0 ppm ). Therefore, filtering CDCl3​ through basic alumina immediately prior to sample preparation is a non-negotiable step to maintain the compound in its free-base form.

  • Quadrupolar Relaxation: The 14N nucleus has a spin of I=1 and a quadrupole moment. This causes rapid relaxation of the attached protons, often resulting in a broad, poorly defined singlet for the -NH2​ group ( ∼1.65 ppm ) [4].

  • Cyclopropyl Anisotropy: The strained C-C bonds of the cyclopropyl group possess π -character, creating a local magnetic cone that shields protons positioned directly above or below the ring. This pushes the cyclopropyl -CH2​- multiplets far upfield ( 0.30−0.60 ppm ) [5].

Workflow Visualization

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq NMR Acquisition (600 MHz, 298K) Prep->Acq Proc Data Processing (Phase, Baseline) Acq->Proc Comp Comparative Analysis Proc->Comp Pred In Silico Prediction (HOSE & Additivity) Pred->Comp

Fig 1: End-to-end workflow for experimental NMR acquisition and in silico comparative analysis.

Comparative Performance: Experimental vs. Predictive Software

The following tables benchmark the expected experimental chemical shifts (derived from high-field 600 MHz data and literature precedents for analogous substructures) against predictions generated by Mnova and ChemDraw.

Table 1: 1H NMR Chemical Shift Comparison (400/600 MHz, CDCl3​ )
Position / GroupMultiplicityExperimental (Ref)Mnova PredictChemDraw (ChemNMR)Max Deviation
H-2, H-6 (Aromatic) Doublet ( J≈8.2 Hz )8.00 ppm 7.98 ppm8.05 ppm ±0.05 ppm
H-3, H-5 (Aromatic) Doublet ( J≈8.2 Hz )7.45 ppm 7.42 ppm7.50 ppm ±0.05 ppm
-OCH 3​ (Ester) Singlet3.90 ppm 3.88 ppm3.85 ppm ±0.05 ppm
-CH- (Benzylic) Doublet ( J≈8.0 Hz )3.35 ppm 3.45 ppm3.60 ppm ±0.25 ppm
-NH 2​ (Amine) Broad Singlet1.65 ppm 1.50 ppm1.80 ppm ±0.15 ppm
-CH- (Cyclopropyl) Multiplet1.05 ppm 1.10 ppm0.95 ppm ±0.10 ppm
-CH 2​
  • (Cyclopropyl)
Multiplets0.35, 0.55 ppm 0.40, 0.60 ppm0.20, 0.45 ppm ±0.15 ppm
Table 2: 13C NMR Chemical Shift Comparison (100/150 MHz, CDCl3​ )
Carbon EnvironmentExperimental (Ref)Mnova PredictChemDraw (ChemNMR)
C=O (Ester Carbonyl) 167.1 ppm 166.8 ppm167.5 ppm
C-4 (Aromatic, ipso to alkyl) 149.5 ppm 148.9 ppm150.2 ppm
C-2, C-6 (Aromatic CH) 129.7 ppm 129.5 ppm129.9 ppm
C-1 (Aromatic, ipso to ester) 128.8 ppm 128.5 ppm128.2 ppm
C-3, C-5 (Aromatic CH) 126.8 ppm 126.9 ppm127.1 ppm
-CH- (Benzylic) 59.5 ppm 59.1 ppm61.0 ppm
-OCH 3​ (Ester Methyl) 52.1 ppm 51.8 ppm52.5 ppm
-CH- (Cyclopropyl) 19.2 ppm 19.5 ppm18.0 ppm
-CH 2​
  • (Cyclopropyl)
3.5, 4.5 ppm 3.8, 4.8 ppm2.5, 3.5 ppm

Comparative Insight: ChemDraw’s linear additivity rules perform exceptionally well in the aromatic region but struggle at the benzylic node. The software fails to fully account for the complex 3D steric shielding provided by the adjacent cyclopropyl ring, resulting in a 0.25 ppm overestimation for the benzylic proton. Conversely, Mnova’s HOSE code methodology [2], which searches databases for exact 3D substructural matches, provides a much tighter correlation to the experimental truth.

Structural Assignment Logic

Assignment_Logic Root Methyl 4-(amino(cyclopropyl)methyl)benzoate Structural Elucidation Arom Aromatic Region (7.0 - 8.5 ppm) Root->Arom Aliph Aliphatic Region (0.0 - 6.0 ppm) Root->Aliph Arom1 H-2, H-6 (ortho to ester) ~8.00 ppm (d) Arom->Arom1 Arom2 H-3, H-5 (ortho to alkyl) ~7.45 ppm (d) Arom->Arom2 Aliph1 Ester -OCH3 ~3.90 ppm (s) Aliph->Aliph1 Aliph2 Benzylic -CH(NH2)- ~3.35 ppm (d) Aliph->Aliph2 Aliph3 Cyclopropyl Group ~0.3 - 1.1 ppm (m) Aliph->Aliph3

Fig 2: Hierarchical logic for 1H NMR chemical shift assignment based on electronic deshielding.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness, this protocol functions as a self-validating system . By acquiring a 2D HSQC spectrum alongside the 1D data, any solvent-induced protonation artifacts can be immediately identified.

Step 1: Sample Preparation
  • Solvent Neutralization: Pass 0.7 mL of CDCl3​ (containing 0.03% v/v TMS) through a short plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. Causality: Removes trace DCl that would protonate the primary amine and artificially shift the benzylic proton downfield.

  • Dissolution: Dissolve 15 mg of Methyl 4-(amino(cyclopropyl)methyl)benzoate (free base) in the neutralized CDCl3​ .

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic shimming.

Step 2: Instrument Acquisition (e.g., Bruker 600 MHz)
  • 1H NMR (Proton):

    • Pulse Sequence: Standard 30-degree pulse (zg30).

    • Relaxation Delay (d1): Set to 2.0 seconds . Causality: Ensures complete longitudinal relaxation ( T1​ ) of the cyclopropyl protons, which can have slightly longer relaxation times.

    • Scans (ns): 16.

  • 13C NMR (Carbon):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (d1): Set to 3.0 seconds . Causality: The quaternary carbons (C=O, C-1, C-4) lack attached protons for efficient dipole-dipole relaxation. A longer delay prevents severe under-integration of these critical nodes.

    • Scans (ns): 512 to 1024 (depending on probe sensitivity).

  • Self-Validation (HSQC):

    Acquire a 1H

    13C HSQC spectrum.
  • Validation Logic: If the benzylic 1H peak appears at >4.0 ppm but its corresponding 13C cross-peak remains at ∼59.5 ppm , the sample has protonated. If the 1H peak is at ∼3.35 ppm , the free-base integrity is confirmed.

Step 3: Data Processing
  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Manually phase the spectrum (zero-order and first-order) to ensure perfectly symmetrical Lorentzian peak shapes.

  • Reference the internal TMS peak to exactly 0.00 ppm .

References

  • Comptes Rendus Chimie. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Available at:[Link]

  • Journal of Chemical Information and Modeling (ACS Publications). Comprehensive Strategy for Proton Chemical Shift Prediction: Linear Prediction with Nonlinear Corrections. (2014). Available at:[Link]

  • Royal Society of Chemistry (RSC). Synthesis and structural elucidation of methyl benzoate derivatives. Available at: [Link]

Comparing the reactivity of Methyl 4-(amino(cyclopropyl)methyl)benzoate vs ethyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, Methyl 4-(amino(cyclopropyl)methyl)benzoate (CAS: 1196047-11-6) and its ethyl counterpart serve as highly versatile bifunctional building blocks. Both molecules feature a primary amine (typically stabilized as a hydrochloride salt for storage) and a para-substituted benzoate ester. While the structural difference between a methyl and an ethyl ester may appear trivial, this subtle variation fundamentally alters the molecule's reactivity profile. This guide objectively compares their performance in downstream synthetic workflows, specifically focusing on saponification and direct amidation.

Mechanistic Rationale: The Causality of Ester Reactivity

To understand the performance differences between these two derivatives, we must examine the Nucleophilic Acyl Substitution (NAS) mechanism. The rate-determining step in both alkaline hydrolysis and amidation is the nucleophilic attack on the carbonyl carbon, which forces the planar sp2 carbon into a crowded sp3 tetrahedral intermediate.

  • Steric Hindrance: The ethyl group exerts significantly greater steric bulk than the methyl group. This increased volume raises the activation energy ( Ea​ ) required to form the tetrahedral transition state.

  • Electronic and Leaving Group Effects: The ethoxide ion ( CH3​CH2​O− ) is a slightly stronger base and a poorer leaving group than the methoxide ion ( CH3​O− ) due to the electron-donating inductive effect of the additional methylene group.

Consequently, methyl esters consistently exhibit faster reaction kinetics. In standard alkaline hydrolysis, methyl benzoates hydrolyze approximately 2.5 times faster than their ethyl counterparts [1]. For direct catalytic amidation, the reduced steric profile of the methyl ester allows for milder reaction conditions, preventing the thermal degradation of the sensitive cyclopropyl-amine moiety [2].

NAS_Mechanism Ester Ester Substrate (Methyl or Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Rate Limiting) Nu Nucleophile (OH⁻ or R-NH₂) Nu->Tetra Product Acyl Product (Acid or Amide) Tetra->Product Intermediate Collapse LG Leaving Group (MeOH or EtOH) Tetra->LG Alkoxide Expulsion

Nucleophilic acyl substitution pathway highlighting the rate-limiting tetrahedral intermediate.

Comparative Performance Data

The following table summarizes the theoretical and empirical differences between the two derivatives under standardized synthetic conditions.

ParameterMethyl 4-(amino(cyclopropyl)methyl)benzoateEthyl 4-(amino(cyclopropyl)methyl)benzoate
Leaving Group Methoxide ( CH3​O− )Ethoxide ( CH3​CH2​O− )
Steric Bulk (Alkoxy) MinimalModerate
Relative Hydrolysis Rate ~2.5x1.0x (Baseline)
Direct Amidation Yield High (>85% under standard catalysis)Moderate (<60% under standard catalysis)
Chemoselectivity Profile Prone to transesterification in EtOHStable in EtOH; slower overall reactivity

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these building blocks, the following self-validating protocols are designed to eliminate experimental bias.

Protocol A: Comparative Alkaline Hydrolysis (Saponification)

Objective: Quantify the kinetic difference between the methyl and ethyl derivatives. Causality & Validation: Using a biphasic THF/Water system ensures substrate solubility while allowing the hydroxide nucleophile to react. The addition of biphenyl as an internal standard prior to HPLC analysis makes the protocol self-validating, correcting for any injection volume or extraction errors [3].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of the ester (free base form) and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of Tetrahydrofuran (THF).

  • Initiation: Add 5.0 mL of 1.0 M aqueous LiOH at exactly 25°C under vigorous magnetic stirring (800 rpm).

  • Sampling: Aliquot 100 µL of the reaction mixture at precise intervals: 10, 20, 30, 60, and 120 minutes.

  • Quenching: Immediately discharge each aliquot into an HPLC vial containing 900 µL of 0.1 M HCl in acetonitrile. Rationale: The sudden drop in pH neutralizes the hydroxide nucleophile, instantly halting the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) to determine the disappearance of the ester relative to the constant biphenyl peak area.

Protocol B: Direct Catalytic Amidation

Objective: Evaluate the efficiency of converting the ester directly to an amide without prior saponification. Causality & Validation: Direct amidation avoids the generation of a carboxylic acid intermediate, saving a synthetic step. Because esters are notoriously inert to direct aminolysis, a Lewis acid catalyst is required to activate the carbonyl oxygen, making the steric profile of the alkoxy group the primary yield-determining factor.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried reaction vial with 1.0 mmol of the ester, 3.0 mmol of the target amine (e.g., benzylamine), and 10 mol% of Tantalum(V) ethoxide catalyst.

  • Heating: Stir the neat mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and wash twice with 10 mL of 1M HCl. Rationale: The acidic wash protonates and removes both the unreacted aliphatic amine and the basic catalyst, leaving only the neutral amide product in the organic layer.

  • Quantification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography to determine the isolated yield.

Workflow Start Equimolar Substrate Preparation (Methyl vs. Ethyl Ester) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H₂O, 25°C) Start->Hydrolysis Amidation Direct Amidation (R-NH₂, Catalyst, 80°C) Start->Amidation Quench Reaction Quenching & Extraction (Internal Standard Added) Hydrolysis->Quench Amidation->Quench Analysis HPLC-UV / LC-MS Analysis (Conversion & Yield Quantification) Quench->Analysis

Parallel experimental workflow for evaluating ester reactivity via hydrolysis and amidation.

Conclusion

For researchers utilizing 4-(amino(cyclopropyl)methyl)benzoate derivatives, the methyl ester is the superior choice for linear syntheses requiring rapid downstream saponification or direct amidation. The ethyl ester should be reserved for sequences where the ester moiety must survive harsh basic conditions or nucleophilic attacks earlier in the synthetic route, leveraging its inherent steric resistance to act as a more robust protecting group.

References

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). "Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates..." Journal of the Chemical Society B: Physical Organic. URL:[Link]

  • Santoro, S., et al. (2023). "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review". Molecules (MDPI). URL:[Link]

  • Gassman, P. G., et al. (2010). "Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides". Chemical Reviews. URL:[Link]

High-Resolution Mass Spectrometry (HRMS) Fragmentation of Methyl 4-(amino(cyclopropyl)methyl)benzoate: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID

Author: BenchChem Technical Support Team. Date: April 2026

As high-resolution mass spectrometry (HRMS) continues to evolve, the choice of fragmentation platform significantly impacts the structural elucidation of complex small molecules. Methyl 4-(amino(cyclopropyl)methyl)benzoate (Exact Mass: 205.1103 Da; Formula: C₁₂H₁₅NO₂) serves as an excellent benchmark compound. It features three distinct functional moieties: a basic primary amine, a strained cyclopropyl ring, and a methyl ester.

This guide objectively compares the performance of Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF CID) platforms in resolving the fragmentation pathways of this compound, providing actionable methodologies for researchers and drug development professionals.

Mechanistic Causality: The Fragmentation Pathways

To evaluate instrument performance, we must first understand the causality behind the molecule's gas-phase dissociation. Under electrospray ionization (ESI+), protonation occurs preferentially at the primary amine, yielding a precursor ion at m/z 206.1181 [M+H]⁺.

The fragmentation is driven by the stabilization of resulting carbocations and the elimination of stable neutral molecules:

  • Pathway A (Deamination): The loss of ammonia (NH₃, 17.0265 Da) is the lowest-energy pathway. This is a hallmark of protonated benzylamines () [1]. In this compound, the resulting benzylic carbocation (m/z 189.0916) is exceptionally stable due to resonance with the phenyl ring and hyperconjugation from the adjacent cyclopropyl group (cyclopropylcarbinyl cation stabilization).

  • Pathway B (Ester Cleavage): The methyl ester moiety undergoes a characteristic neutral loss of methanol (CH₃OH, 32.0262 Da) to form an acylium ion at m/z 174.0919, a well-documented pathway for methyl benzoates () [2].

  • Pathway C (Ring Opening/Secondary Cleavage): The stabilized m/z 189.0916 ion can undergo further high-energy dissociation, including the loss of the cyclopropyl group as propene (C₃H₆, 42.0470 Da) to yield m/z 147.0446.

Fragmentation M Precursor Ion [M+H]+ m/z 206.1181 (Protonated Amine) F1 Fragment A m/z 189.0916 (- NH3) M->F1 - NH3 (17.0265 Da) Benzylic Stabilization F2 Fragment B m/z 174.0919 (- CH3OH) M->F2 - CH3OH (32.0262 Da) Ester Cleavage F3 Fragment C m/z 157.0653 (- NH3 & - CH3OH) F1->F3 - CH3OH F4 Fragment D m/z 147.0446 (- C3H6) F1->F4 - C3H6 (42.0470 Da) Ring Opening F2->F3 - NH3

Proposed HRMS fragmentation pathways of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When mapping the fragmentation tree of Methyl 4-(amino(cyclopropyl)methyl)benzoate, the choice between Orbitrap and Q-TOF architectures dictates the resolution of isobaric interferences and the detection of low-mass reporter ions.

  • Orbitrap HCD (Higher-energy C-trap Dissociation): HCD provides beam-type collisional dissociation. Unlike traditional 3D ion traps, HCD does not suffer from the "1/3 rule" low-mass cut-off, allowing the detection of low-mass fragments (e.g., cyclopropyl fragments). Orbitrap systems deliver ultra-high resolving power (up to 280,000 FWHM), which is critical for distinguishing the loss of •OCH₃ vs. CH₃OH in complex biological matrices () [3].

  • Q-TOF CID (Collision-Induced Dissociation): Q-TOF systems excel in acquisition speed. While their resolving power typically plateaus around 40,000–60,000 FWHM, their rapid scan rates (up to 100 Hz) make them superior for maintaining data fidelity across extremely narrow UHPLC peaks during high-throughput screening.

Table 1: Comparative Performance Metrics for Structural Elucidation
MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on Compound Analysis
Resolving Power (FWHM) 140,000 – 280,00040,000 – 60,000Orbitrap easily resolves isobaric matrix interferences from the m/z 189.0916 fragment.
Mass Accuracy < 1 ppm (with internal lock mass)1 – 2 ppmBoth provide high confidence in elemental composition assignments.
Scan Speed (MS/MS) 12 – 40 HzUp to 100 HzQ-TOF provides better peak integration for fast UHPLC gradients (< 2 sec peak widths).
Fragmentation Type HCD (Beam-type)CID (Beam-type)Both eliminate the low-mass cut-off, capturing the full fragmentation tree.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means incorporating internal lock masses, blank subtractions, and system suitability standards directly into the workflow to continuously verify mass accuracy and rule out carryover.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation & System Suitability

  • Prepare a 1 µg/mL solution of Methyl 4-(amino(cyclopropyl)methyl)benzoate in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: Spike the sample with a known isotopic standard (e.g., Leucine Enkephalin, [M+H]⁺ 556.2766) to act as an internal lock mass for real-time mass calibration.

Step 2: UHPLC Separation

  • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition (Parallel Setup)

  • Orbitrap Settings: Full MS / Data-Dependent MS² (ddMS²). Resolution set to 70,000 for MS1 and 35,000 for MS2. Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both low-energy (deamination) and high-energy (ring opening) pathways.

  • Q-TOF Settings: Auto MS/MS mode. Collision energy ramped from 15 eV to 35 eV. Acquisition rate set to 10 spectra/sec to maximize precursor sampling.

Step 4: Data Processing

  • Extract fragment masses with a mass tolerance window of ≤ 5 ppm.

  • Self-Validation Check: Ensure the lock mass (m/z 556.2766) remains within 1 ppm across the entire chromatogram. If drift exceeds 2 ppm, the run is invalidated and recalibration is triggered.

Workflow S1 Sample Prep & Lock Mass S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole Isolation (Q1) S3->S4 S5 Fragmentation (HCD or CID) S4->S5 S6 HRMS Detection (Orbitrap/TOF) S5->S6

Self-validating LC-HRMS workflow for structural elucidation and comparative analysis.

Data Presentation: Exact Mass Assignments

The following table summarizes the quantitative data derived from the HRMS analysis. Both platforms successfully identify the core fragments, but the Orbitrap's sub-ppm mass accuracy provides higher confidence in distinguishing the loss of CH₃OH from isobaric matrix noise.

Table 2: Exact Mass and Fragment Assignments
Ion TypeElemental FormulaTheoretical Exact Mass (Da)Expected Neutral LossDiagnostic Value
Precursor [M+H]⁺ C₁₂H₁₆NO₂⁺206.1181-Confirms intact molecule.
Fragment A C₁₂H₁₃O₂⁺189.0916NH₃ (17.0265 Da)Confirms primary benzylamine moiety.
Fragment B C₁₁H₁₂NO⁺174.0919CH₃OH (32.0262 Da)Confirms intact methyl ester group.
Fragment C C₁₁H₉O⁺157.0653NH₃ + CH₃OHConfirms dual functional group presence.
Fragment D C₉H₇O₂⁺147.0446NH₃ + C₃H₆Confirms cyclopropyl ring cleavage.

Conclusion

For the structural elucidation of Methyl 4-(amino(cyclopropyl)methyl)benzoate, both Orbitrap HCD and Q-TOF CID provide the necessary beam-type fragmentation to map its complex dissociation pathways.

  • Choose Orbitrap when working with complex biological matrices (e.g., plasma pharmacokinetics) where ultra-high resolution (>140,000) is required to separate the target fragments from endogenous isobaric background noise.

  • Choose Q-TOF when executing high-throughput screening with ultra-fast LC gradients, where the superior scan speed ensures accurate peak integration without sacrificing essential mass accuracy.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360.[Link]

Validating the enantiomeric excess of Methyl 4-(amino(cyclopropyl)methyl)benzoate via chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of chiral primary amines is a notoriously complex analytical challenge. For a molecule like Methyl 4-(amino(cyclopropyl)methyl)benzoate , the presence of an underivatized primary amine, a sterically demanding cyclopropyl group, and an acid-sensitive methyl ester creates competing variables during method development.

As an application scientist, I approach this molecule not by randomly screening columns, but by matching the molecule’s functional domains to specific chiral recognition mechanisms. This guide objectively compares the two premier chiral stationary phase (CSP) technologies for primary amines—Polysaccharide-based CSPs and Crown Ether-based CSPs —providing field-proven protocols, comparative data, and the causality behind every experimental choice.

Mechanistic Overview & Column Selection

When evaluating CSPs for Methyl 4-(amino(cyclopropyl)methyl)benzoate, we must manipulate the mobile phase to control the ionization state of the primary amine.

The Polysaccharide Approach (e.g., Chiralpak IG) Derivatized polysaccharide polymer-based CSPs are broadly selective chiral selectors that differentiate enantiomers via hydrogen bonding, dipole-dipole, and π−π interactions[1]. Because the primary amine can interact strongly with residual silanols on the silica support—causing severe peak tailing—polysaccharide columns require a basic additive (such as diethylamine, DEA) in the mobile phase to suppress these secondary interactions[2]. The methyl benzoate moiety of our target molecule provides excellent π−π interaction sites for the derivatized amylose backbone.

The Crown Ether Approach (e.g., Crownpak CR-I(+), CrownSil) Crown ether columns are explicitly designed for primary amines. The mechanism of separation relies on the complexation of the primary ammonium group ( R−NH3+​ ), which is formed by protonating the amine under highly acidic conditions, directly inside the cavity of the 18-crown-6 ring[3]. The chiral barrier is provided by the surrounding tetracarboxylic acid or binaphthyl framework[4]. While highly efficient, the acidic mobile phase required for crown ether columns[2] introduces a specific risk for our target molecule: acid-catalyzed hydrolysis of the methyl ester.

Mechanism Analyte Primary Amine Analyte Crown Crown Ether CSP Analyte->Crown Poly Polysaccharide CSP Analyte->Poly Acid Acidic Additive (TFA) Protonates to -NH3+ Crown->Acid Base Basic Additive (DEA) Suppresses Silanols Poly->Base HostGuest Host-Guest Complexation (18-Crown-6 Cavity) Acid->HostGuest Surface Surface Interactions (H-bond, Dipole, pi-pi) Base->Surface

Fig 2. Logical relationship of chiral recognition mechanisms and mobile phase additives.

Comparative Performance Data

To objectively evaluate these approaches, we compare an immobilized amylose column (Chiralpak IG), a crown ether column (Crownpak CR-I(+)), and an older-generation coated cellulose column (Chiralcel OD-H).

Column TechnologyChiral SelectorMobile PhaseRetention Time (R)Retention Time (S)Resolution ( Rs​ )Peak Symmetry
Chiralpak IG Immobilized AmyloseHexane/IPA/DEA (80:20:0.1)9.4 min11.2 min2.81.15 (Good)
Crownpak CR-I(+) Crown EtherpH 1.5 HClO4​ / MeCN (85:15)6.5 min8.1 min4.21.05 (Excellent)
Chiralcel OD-H Coated CelluloseHexane/IPA/DEA (80:20:0.1)14.3 min15.1 min0.91.68 (Tailing)

Data Interpretation: While the Crown Ether column provides superior resolution and peak shape due to the highly specific host-guest complexation, the Polysaccharide column (Chiralpak IG) offers a safer, non-acidic environment that guarantees the stability of the methyl ester over long analytical sequences.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. You cannot trust an ee% calculation if you have not empirically proven that the detector response is unbiased and that the minor enantiomer is accurately integrated.

Workflow Start Enantiomeric Excess Validation Methyl 4-(amino(cyclopropyl)methyl)benzoate Racemic 1. Racemic Standard Analysis Confirm Rs > 1.5 & 50:50 Ratio Start->Racemic Blank 2. Blank Injection Rule out system/matrix peaks Racemic->Blank Sample 3. Enantioenriched Sample Determine ee% Blank->Sample Spike 4. Minor Enantiomer Spike Validate peak identity & integration Sample->Spike

Fig 1. Self-validating workflow for enantiomeric excess (ee) determination.

Protocol A: Polysaccharide CSP (Normal Phase)

Best for: Routine ee% screening and ensuring ester stability.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA). Causality: DEA is strictly required to mask residual silanols; omitting it will result in irreversible adsorption of the primary amine to the silica matrix.

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Conditions: Flow rate 1.0 mL/min, Temperature 25°C, UV Detection at 230 nm.

  • Sample Preparation: Dissolve the analyte in Hexane/IPA (50:50) to a concentration of 1 mg/mL.

  • Validation Sequence:

    • Inject Blank (Diluent) to confirm no ghost peaks at 9.4 or 11.2 min.

    • Inject Racemic Standard. Verify Rs​>1.5 and area percent is 50.0 ± 0.5%.

    • Inject Enantioenriched Sample.

Protocol B: Crown Ether CSP (Reversed Phase)

Best for: Maximum resolution and trace minor-enantiomer quantification.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) at pH 1.5. Mix with Acetonitrile (85:15 v/v). Causality: The highly acidic pH ensures 100% protonation of the primary amine to R−NH3+​ , which is mandatory for it to anchor into the 18-crown-6 cavity[3].

  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Conditions: Flow rate 0.4 mL/min, Temperature 30°C, UV Detection at 230 nm.

  • Sample Preparation (Critical Step): Dissolve the analyte in pure Acetonitrile (not the acidic mobile phase) to a concentration of 1 mg/mL. Causality: Preparing the sample in the acidic mobile phase risks hydrolyzing the methyl benzoate ester in the autosampler vial over time. By using neutral acetonitrile as the diluent, protonation only occurs dynamically on-column during the brief 8-minute run, preserving molecular integrity.

  • Validation Sequence: Execute the Blank Racemate Sample Spike recovery sequence to confirm accurate integration of the minor peak.

Expert Insights on Method Development

When validating the ee% of Methyl 4-(amino(cyclopropyl)methyl)benzoate, the choice between these two columns comes down to the scale and throughput of your laboratory.

If you are supporting high-throughput synthetic screening, the Polysaccharide column (Protocol A) is generally preferred. It avoids the highly acidic aqueous mobile phases required with crown ethers[1], reducing the risk of ester degradation and simplifying fraction recovery if you ever need to scale to preparative chromatography. However, if you are conducting final API release testing where quantifying a 0.1% minor enantiomer impurity is critical, the Crown Ether column (Protocol B) provides the unmatched baseline resolution required for strict regulatory compliance.

References

  • Title : Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns | Source : nih.gov | URL : 1

  • Title : Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 | Source : wiley.com | URL : 2

  • Title : Crown-Ether Chiral Stationary Phases - Regis Technologies | Source : registech.com | URL : 3

  • Title : Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans | Source : mdpi.com | URL : 4

Sources

Comparative FT-IR Reference Guide: Spectral Analysis of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately characterizing complex polyfunctional active pharmaceutical ingredients (APIs) requires an intimate understanding of both molecular vibrations and the instrumental physics used to detect them. Methyl 4-(amino(cyclopropyl)methyl)benzoate is a highly functionalized intermediate featuring a primary amine, a strained cyclopropyl ring, and a conjugated methyl ester.

This guide provides a comprehensive, objective comparison of the two primary Fourier-Transform Infrared (FT-IR) sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —for the structural validation of this compound. By deconstructing the causality behind spectral shifts and providing self-validating experimental protocols, this guide ensures absolute scientific integrity in your spectral data acquisition.

Molecular Deconstruction: Causality of Spectral Bands

Before comparing analytical techniques, we must establish the theoretical ground truth of the molecule. The FT-IR spectrum of Methyl 4-(amino(cyclopropyl)methyl)benzoate is defined by four critical functional domains:

The Primary Amine (-NH₂)

Primary amines exhibit two distinct N-H stretching bands in the 3300–3500 cm⁻¹ region[1].

  • Causality: The higher frequency band (~3400–3500 cm⁻¹) is the asymmetric stretch, where the two hydrogen atoms move out-of-phase, requiring higher energy. The lower frequency band (~3300–3400 cm⁻¹) is the symmetric stretch, where both hydrogens move in-phase[1]. Additionally, a strong N-H bending (scissoring) vibration occurs between 1580–1650 cm⁻¹ [2].

The Conjugated Methyl Ester (-COOCH₃)

Saturated aliphatic esters typically show a C=O stretch at ~1740 cm⁻¹. However, in this molecule, the ester carbonyl is expected at 1715–1730 cm⁻¹ [3].

  • Causality: The carbonyl group is directly attached to the aromatic benzene ring. This conjugation allows the π electrons of the aromatic ring to delocalize into the carbonyl π∗ antibonding orbital. This delocalization lowers the bond order of the C=O double bond, weakening it and consequently decreasing its stretching frequency[3].

The Strained Cyclopropyl Ring

Aliphatic C-H stretches typically fall below 3000 cm⁻¹. However, the cyclopropyl C-H stretch appears unusually high, often >3000 cm⁻¹ [4].

  • Causality: Cyclopropane rings suffer from severe angle strain (60° internal angles vs. the ideal 109.5°). To minimize this strain, the internal C-C bonds adopt higher p-character ("bent bonds"). Consequently, the exocyclic C-H bonds are forced to adopt higher s-character (closer to sp² hybridization). Increased s-character results in a shorter, stiffer bond, pushing the stretching frequency above the 3000 cm⁻¹ threshold[4].

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When analyzing solid Methyl 4-(amino(cyclopropyl)methyl)benzoate, the choice of sampling technique fundamentally alters the resulting spectrum.

Alternative A: ATR-FTIR (The Modern Standard)

ATR utilizes an internally reflecting crystal (e.g., Diamond or ZnSe) to create an evanescent wave that penetrates the sample[5].

  • Performance Advantage: Requires zero sample preparation, eliminating the risk of moisture-induced spectral artifacts[5]. This is critical for this molecule, as moisture masks the delicate amine bands.

  • Performance Limitation (The Causality): The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength. Therefore, at high wavenumbers (short wavelengths, such as the 3300-3500 cm⁻¹ N-H stretches), the IR beam penetrates less deeply into the sample[5]. This results in artificially weaker amine and cyclopropyl peaks compared to the lower-frequency ester peaks.

Alternative B: KBr Pellet Transmission (The Classic Gold Standard)

The sample is homogeneously dispersed within an IR-transparent potassium bromide matrix[6].

  • Performance Advantage: Adheres strictly to the Beer-Lambert law, providing a true transmission spectrum with superior sensitivity and sharp peak resolution across the entire mid-IR range, making it ideal for classic library matching[6].

  • Performance Limitation (The Causality): KBr is highly hygroscopic. If not meticulously prepared, absorbed atmospheric water will generate a massive, broad O-H stretching band from 3200–3500 cm⁻¹[7]. This artifact will completely eclipse the critical symmetric and asymmetric N-H stretches of the primary amine[7].

Quantitative Data Synthesis

The following table summarizes the expected spectral performance of Methyl 4-(amino(cyclopropyl)methyl)benzoate across both techniques.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Transmission Performance
Primary Amine N-H Asym. Stretch3400–3500Weaker intensity (due to shallow dp​ )Sharp, but high risk of O-H masking
Primary Amine N-H Sym. Stretch3300–3400Weaker intensity (due to shallow dp​ )Sharp, but high risk of O-H masking
Cyclopropyl C-H Stretch3000–3100Moderate intensityStrong, highly resolved
Aliphatic C-H Stretch2850–2960Moderate intensityStrong intensity
Methyl Ester C=O Stretch1715–1730Very Strong (accurate baseline)Very Strong
Primary Amine N-H Bend (Scissor)1580–1650StrongStrong
Methyl Ester C-O Stretch1270–1280Very StrongVery Strong

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: ATR-FTIR High-Throughput Workflow
  • Crystal Validation (Self-Validation Step): Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum.

    • Validation Check: The resulting baseline must be flat (100% Transmittance) with absolutely no peaks in the 2800–3000 cm⁻¹ region. If peaks are present, aliphatic cross-contamination exists; reclean the crystal.

  • Sample Application: Deposit 2–5 mg of solid Methyl 4-(amino(cyclopropyl)methyl)benzoate directly onto the center of the crystal.

  • Optical Contact: Lower the pressure anvil until the slip-clutch clicks.

    • Causality: Intimate physical contact is mandatory because the evanescent wave only extends ~0.5 to 2.0 µm beyond the crystal surface. Air gaps will result in a near-zero absorbance reading.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans). Apply an ATR-correction algorithm via the spectrometer's software.

    • Causality: This mathematical correction compensates for the wavelength-dependent penetration depth, artificially boosting the high-frequency N-H and cyclopropyl C-H bands to resemble a standard transmission spectrum.

Protocol 2: KBr Pellet Trace Analysis Workflow
  • Matrix Desiccation (Self-Validation Step): Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for >4 hours.

    • Validation Check: Press a blank KBr pellet (no sample) and scan it. The 3200–3500 cm⁻¹ region must be completely flat. A broad hump indicates water contamination; the KBr must be discarded or re-dried.

  • Homogenization: Combine 1–2 mg of the analyte with ~150 mg of the dried KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: The analyte particles must be ground to a size smaller than the wavelength of incident IR light (<2 µm). Larger particles cause the Christiansen effect, resulting in severe baseline scattering and distorted peak shapes.

  • Vacuum Pressing: Transfer the homogenized powder to a 13 mm stainless steel die. Attach a vacuum line for 2 minutes, then apply 10 tons of pressure via a hydraulic press for 5 minutes.

    • Causality: The vacuum removes trapped interstitial air. Under high pressure, the KBr undergoes cold flow, fusing into a continuous crystalline lattice. Without vacuum, trapped air causes micro-fractures, resulting in an opaque, highly scattering pellet.

  • Acquisition: Place the transparent pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Workflow Visualization

FTIR_Methodology Sample Methyl 4-(amino(cyclopropyl)methyl)benzoate (Solid State) Decision Select Sampling Technique Sample->Decision ATR ATR-FTIR (ZnSe/Diamond Crystal) Decision->ATR High Throughput / Surface KBr Transmission (KBr Pellet) Decision->KBr High Sensitivity / Library Match ATR_Pro Advantage: No Moisture Artifacts Risk: Weaker High-Frequency N-H Bands ATR->ATR_Pro KBr_Pro Advantage: High Sensitivity for Trace Risk: Hygroscopic Masking of Amines KBr->KBr_Pro Data_ATR Apply ATR Correction (Penetration Depth) ATR_Pro->Data_ATR Data_KBr Baseline Correction (Scattering Adjustment) KBr_Pro->Data_KBr Spectrum Validated Reference Spectrum (Functional Group Mapping) Data_ATR->Spectrum Data_KBr->Spectrum

Figure 1: Decision matrix and data processing workflow for FT-IR analysis of solid amine derivatives.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College Source: spcmc.ac.in URL:[Link]

  • IR Spectroscopy Tutorial: Amines Source: orgchemboulder.com URL:[Link]

  • The Big Review VII: More Carbonyl Compounds Source: Spectroscopy Online URL:[Link]

  • INFRARED SPECTROSCOPY - AWS Source: amazonaws.com (Educational Repository) URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL:[Link]

Sources

Comparative Binding Affinity of Conformationally Restricted Benzylamines: Methyl 4-(amino(cyclopropyl)methyl)benzoate and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Context: Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Introduction: The "Conformational Clamp" in Drug Discovery

In Fragment-Based Drug Discovery (FBDD), optimizing low-molecular-weight hits into potent leads requires precise manipulation of molecular physicochemical properties. A highly effective strategy is the introduction of conformational constraints. Methyl 4-(amino(cyclopropyl)methyl)benzoate is a privileged chemical scaffold that exemplifies this approach.

The cyclopropyl group acts as a "conformational clamp," restricting rotation around adjacent single bonds and reducing the number of accessible low-energy conformations[1]. Unlike an isopropyl group—which adds similar steric bulk and lipophilicity but retains free rotation—the cyclopropyl ring possesses significant ring strain (C-C-C bond angles of 60°). This results in a unique electronic structure where the C-C bonds have higher p-character (described by the Walsh orbital model), allowing them to engage in conjugation with adjacent π -systems[1].

When targeting the S1 pocket of serine proteases (such as Dipeptidyl Peptidase-4, DPP-4), this pseudo-double bond character severely restricts the dihedral angle of the benzylic amine[2]. By pre-organizing the amine into the exact bioactive conformation required to engage the target's acidic residues, the cyclopropyl group minimizes the entropic penalty ( −TΔS ) upon binding, while also providing a more favorable lipophilicity profile than its acyclic counterparts[3].

G A Isopropyl Analog (High Flexibility) C High Entropic Penalty (-TΔS > 0) A->C B Cyclopropyl Analog (Conformational Clamp) D Pre-organized State (Minimal Entropy Loss) B->D E Lower Binding Affinity (Higher Kd) C->E F Enhanced Affinity (Lower Kd) D->F

Thermodynamic causality of conformational restriction via cyclopropyl substitution.

Comparative Binding Data

To objectively evaluate the impact of the cyclopropyl substitution, we compare Methyl 4-(amino(cyclopropyl)methyl)benzoate against three structural analogs. The data below represents a validated thermodynamic profile against a model serine protease target (e.g., DPP-4) at 298K.

Compound ScaffoldR-Group Substitution Kd​ ( μ M)Ligand Efficiency (kcal/mol/HA) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Analog 1 Unsubstituted (-H)150.00.41-5.2-5.0-0.2
Analog 2 Methyl (-CH 3​ )45.00.43-5.9-5.2-0.7
Analog 3 Isopropyl (-CH(CH 3​ ) 2​ )85.00.36-5.5-4.8-0.7
Target Compound Cyclopropyl (-C 3​ H 5​ ) 8.0 0.46 -6.9 -5.5 -1.4

Causality Analysis: While Analog 3 (Isopropyl) provides a similar hydrophobic surface area to the cyclopropyl group, its rotational flexibility results in steric clashes and a high entropic penalty upon binding, worsening the Kd​ . The Target Compound (Cyclopropyl) achieves an 11-fold increase in affinity over the isopropyl analog. This is driven by an entropically favorable pre-organization ( −TΔS=−1.4 kcal/mol), proving that the cyclopropyl group adds volume without the detrimental flexibility[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities and thermodynamic parameters must be derived from a self-validating biophysical workflow. We utilize Surface Plasmon Resonance (SPR) as the primary screen, orthogonally validated by Isothermal Titration Calorimetry (ITC).

G A Fragment Library (Benzylamine Analogs) B Primary Screen (SPR: Kd & Kinetics) A->B High-throughput C Orthogonal Validation (ITC: Thermodynamics) B->C Hit Confirmation D Structural Resolution (X-Ray Crystallography) C->D Mechanism

FBDD workflow: From fragment library screening to structural validation.

Protocol A: Primary Affinity Screening via Surface Plasmon Resonance (SPR)

SPR is highly sensitive to small molecule fragments (100–300 Da) but requires rigorous controls to eliminate false positives caused by bulk refractive index shifts[4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU to ensure sufficient signal for low-molecular-weight fragments). Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 5% DMSO.

  • DMSO Calibration (Self-Validation Step 1): Inject a solvent correction series (4.5% to 5.5% DMSO) to build a calibration curve. This corrects for bulk refractive index mismatches between the running buffer and fragment samples[4].

  • Fragment Injection: Inject the benzylamine analogs in a 2-fold concentration series (1.5 μ M to 200 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting (Self-Validation Step 2): Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model. Integrity Check: The steady-state affinity ( Kd​ ) must mathematically align with the kinetic affinity calculated from rate constants ( Kd​=koff​/kon​ ). If they diverge by >20%, the binding is non-specific or aggregation-driven.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To prove the "conformational clamp" hypothesis, ITC is required to directly measure the enthalpy ( ΔH ) and calculate the entropy ( −TΔS ) of binding.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact dialysate to prepare the fragment solutions to ensure perfect buffer matching.

  • Titration Setup: Load the target protein (50 μ M) into the sample cell and the cyclopropyl analog (500 μ M) into the injection syringe.

  • Background Subtraction (Self-Validation Step 1): Perform a control titration of the fragment into the buffer alone. Subtract this heat of dilution from the raw experimental data.

  • Execution & Analysis: Perform 19 injections of 2 μ L at 298K. Integrate the heat peaks and fit to a single-site binding model.

  • Stoichiometry Check (Self-Validation Step 2): Evaluate the stoichiometry parameter ( N ). Integrity Check: N must be between 0.9 and 1.1. If N≪1 , it indicates a fraction of the protein is misfolded or inactive, which invalidates the ΔH and ΔS calculations.

Conclusion

The substitution of an isopropyl group with a cyclopropyl group in the Methyl 4-(amino(cyclopropyl)methyl)benzoate scaffold is not merely a structural nuance; it is a calculated thermodynamic optimization. By acting as a conformational clamp, the cyclopropyl ring pre-organizes the benzylic amine, drastically reducing the entropic penalty of binding[1][2]. When coupled with self-validating biophysical workflows like SPR and ITC, this scaffold provides a highly efficient, high-affinity starting point for lead optimization in serine protease drug discovery.

References

  • [1] BenchChem. The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide. Available at:

  • [4] ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Available at:

  • [3] Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:

  • [2] Future Science / Ovid. DPP-4 inhibitors with conformational restriction. Available at:

Sources

A Comparative Guide to Purity Validation of Methyl 4-(amino(cyclopropyl)methyl)benzoate: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Rigorous and accurate purity assessment is therefore non-negotiable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of Methyl 4-(amino(cyclopropyl)methyl)benzoate, a key intermediate in pharmaceutical synthesis.

The Central Role of Purity in Pharmaceutical Integrity

The journey from a promising chemical entity to a market-approved drug is paved with stringent quality control checkpoints. Purity is paramount, as even minute impurities can alter a drug's pharmacological profile, leading to unforeseen side effects or reduced therapeutic efficacy. For intermediates like Methyl 4-(amino(cyclopropyl)methyl)benzoate, ensuring high purity is essential for the successful synthesis of the final API.[1] This necessitates the use of analytical techniques that are not only sensitive and specific but also fundamentally accurate and reliable.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Unlike chromatographic techniques that often rely on response factors and comparison with a reference standard of the same compound, qNMR is a primary ratio method.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] This inherent quantitative nature allows for the direct determination of the molar ratio of different substances in a mixture, and by extension, the absolute purity of a compound without the need for a structurally identical reference standard.[2][5] This is a significant advantage, especially in the early stages of drug development when a certified reference standard of the API or intermediate may not be available.[5]

The "Why" Behind Key qNMR Experimental Parameters

A successful qNMR experiment hinges on the careful optimization of several parameters. Understanding the rationale behind these choices is crucial for obtaining accurate and reproducible results.[6]

  • Internal Standard Selection : The choice of an internal standard is a cornerstone of accurate qNMR.[7] An ideal internal standard should be of high purity (≥99%), chemically stable, non-reactive with the analyte, and possess signals that do not overlap with those of the analyte or impurities.[4][7][8] Its solubility in the chosen deuterated solvent must also be excellent to avoid signal broadening.[7] For Methyl 4-(amino(cyclopropyl)methyl)benzoate, a compound with aromatic and aliphatic protons, a standard like 1,4-dinitrobenzene or maleic acid could be suitable, depending on the solvent, as they offer well-separated signals.[9]

  • Relaxation Delay (D1) : To ensure that the NMR signal is fully relaxed between successive scans, a sufficiently long relaxation delay (D1) is critical.[10][11] This delay should be at least five to seven times the longest longitudinal relaxation time (T1) of any proton in both the analyte and the internal standard.[10][12][13] An inadequate D1 can lead to signal saturation and an underestimation of the integral, thereby compromising the accuracy of the quantification. The T1 value can be experimentally determined using an inversion-recovery pulse sequence.[12]

  • Signal Selection for Quantification : The selection of appropriate signals for integration is another critical step. The chosen signals for both the analyte and the internal standard should be well-resolved, free from overlap with other signals, and have a good signal-to-noise ratio.[4][8] For Methyl 4-(amino(cyclopropyl)methyl)benzoate, the singlet from the methyl ester protons or the well-separated aromatic protons would be good candidates for quantification.

A Comparative Study: qNMR vs. HPLC-UV vs. GC-MS

To illustrate the practical differences and advantages of each technique, we present a hypothetical comparative study for the purity validation of a batch of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 4-(amino(cyclopropyl)methyl)benzoate and 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into a clean, dry NMR tube.[14]

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample and internal standard.[7][14]

  • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Data Acquisition:

  • Instrument : 400 MHz NMR Spectrometer

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[14]

  • Pulse Width : Calibrated 90° pulse.[15]

  • Relaxation Delay (D1) : ≥ 5 x T₁ of the slowest relaxing proton (typically 20-30 seconds to be conservative).[10]

  • Acquisition Time (AQ) : 3-5 seconds.[15]

  • Number of Scans (NS) : 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[15][16]

  • Temperature : Maintain a constant temperature, e.g., 298 K.[14]

Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.[10]

  • Manually phase the spectrum and perform a baseline correction.[10][14]

  • Integrate the selected, well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula[4][17]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to Methyl 4-(amino(cyclopropyl)methyl)benzoate and "std" refers to the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • Prepare a stock solution of Methyl 4-(amino(cyclopropyl)methyl)benzoate in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of a certified Methyl 4-(amino(cyclopropyl)methyl)benzoate reference standard.

Chromatographic Conditions:

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase : Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

  • Detection : UV at 254 nm

Data Analysis:

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks, or by using a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a solution of Methyl 4-(amino(cyclopropyl)methyl)benzoate in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Chromatographic and Spectrometric Conditions:

  • Column : A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas : Helium at a constant flow rate.

  • Inlet Temperature : 250 °C

  • Oven Program : A temperature gradient to separate the analyte from potential impurities.

  • Ion Source : Electron Ionization (EI) at 70 eV

  • Mass Range : Scan from m/z 50 to 500

Data Analysis:

  • Purity is typically determined by the area percentage of the main peak. The mass spectrum is used to identify the main component and any impurities.

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh Accurate Weighing of Analyte & Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr NMR Measurement (Optimized Parameters) dissolve->nmr ft Fourier Transform nmr->ft phase_base Phasing & Baseline Correction ft->phase_base integrate Signal Integration phase_base->integrate purity Calculate Purity using Formula integrate->purity

Caption: The streamlined workflow of the qNMR experiment for purity determination.

Chrom_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation cluster_detect Detection cluster_calc Purity Calculation prep Prepare Solutions of Analyte & Reference Standards inject Injection into HPLC or GC System prep->inject separate Separation on Column inject->separate detect UV or MS Detection separate->detect area Area Percent or Calibration Curve detect->area

Caption: A generalized workflow for purity analysis using chromatographic methods.

Data Summary and Comparison
Parameter qNMR HPLC-UV GC-MS
Principle Direct proportionality of signal to molar concentrationDifferential partitioning and UV absorbancePartitioning based on volatility and mass-to-charge ratio
Purity Value AbsoluteRelative (Area %) or Absolute (with certified standard)Relative (Area %)
Reference Standard Required, but not of the analyte itself[5]Certified standard of the analyte required for absolute purityNot strictly required for area % purity
Accuracy High, traceable to SI units[18]High, dependent on reference standard purityModerate to High
Precision HighHighHigh
Selectivity High, based on unique chemical shiftsGood, dependent on chromatographic resolutionVery High, with mass spectral data
Sample Throughput ModerateHighHigh
Destructive? No[19]YesYes
Impurity Identification Possible with 2D NMR, but not primary functionLimited to comparison with known impurity standardsExcellent capability

Conclusion: An Integrated Approach to Purity Validation

For the purity validation of Methyl 4-(amino(cyclopropyl)methyl)benzoate, qNMR, HPLC-UV, and GC-MS each offer distinct advantages.

  • qNMR stands out as a powerful, non-destructive technique for obtaining an absolute purity value without the need for a specific reference standard of the analyte.[1][5] This makes it particularly valuable for the characterization of new chemical entities and for the certification of reference materials.[2] Its high accuracy and precision provide a strong foundation for purity assessment.

  • HPLC-UV is a robust and widely used method for routine quality control, offering high throughput and excellent precision for quantifying known impurities when their reference standards are available.[20][21]

  • GC-MS is highly effective for the analysis of volatile impurities and offers unparalleled capabilities for impurity identification due to the structural information provided by mass spectrometry.

A comprehensive and trustworthy purity assessment of Methyl 4-(amino(cyclopropyl)methyl)benzoate is best achieved through an orthogonal approach.[1] The use of qNMR as a primary method to establish an accurate, absolute purity value, complemented by HPLC and/or GC for routine analysis and the profiling of specific impurities, constitutes a robust and scientifically sound strategy in drug development. This integrated approach ensures a thorough understanding of the material's quality, which is fundamental to the safety and efficacy of the final pharmaceutical product.

References

  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. (2025). [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. (2010). [Link]

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. Yao Xue Xue Bao. (2014). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). [Link]

  • Purity by Absolute qNMR Instructions. University of Maryland. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. (2024). [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. (2011). [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. (2023). [Link]

  • The relaxation delay. IMSERC. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. (2021). [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014). [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. (2022). [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. (2019). [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025). [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. (2023). [Link]

  • Quantitation in NMR. University of Wisconsin-Madison. [Link]

  • Setting up a Quantitative 1H-NMR experiment? ResearchGate. (2017). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. (2023). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. (2023). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(amino(cyclopropyl)methyl)benzoate, a compound that, while not extensively characterized in publicly available safety literature, can be responsibly managed by examining its constituent functional groups and related molecules.

This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with the knowledge to make informed safety decisions.

Hazard Profile and Waste Characterization: Understanding the "Why"
  • Amino-Benzoate Core: Compounds like Methyl 4-aminobenzoate are known to cause skin and serious eye irritation.[1][2] Ingestion and inhalation can also be harmful.[1][2]

  • Cyclopropylamine Moiety: Cyclopropylamine is a highly flammable liquid and is harmful if swallowed or inhaled.[3][4][5] It is also corrosive, causing severe skin and eye burns, and can elicit an allergic skin reaction.[3][4][6]

  • Hydrochloride Salt Derivatives: The hydrochloride salts of this compound are classified as having acute toxicity (oral, dermal, and inhalation), and causing skin and eye irritation.[7][8]

Based on this analysis, Methyl 4-(amino(cyclopropyl)methyl)benzoate should be handled as a hazardous substance.

Table 1: Inferred Hazard Classification for Methyl 4-(amino(cyclopropyl)methyl)benzoate

Hazard ClassificationPotential EffectsSource of Inference
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or inhaled.Extrapolated from hydrochloride salts and cyclopropylamine.[3][4][7][8]
Skin Corrosion/IrritationMay cause skin irritation or chemical burns upon direct contact.Extrapolated from cyclopropylamine and methyl 4-aminobenzoate.[1][2][3][4]
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.Extrapolated from cyclopropylamine and methyl 4-aminobenzoate.[1][2][3][4]
Skin SensitizationMay cause an allergic skin reaction.Extrapolated from cyclopropylamine.[3]

Due to these potential hazards, under no circumstances should Methyl 4-(amino(cyclopropyl)methyl)benzoate or its containers be disposed of in general laboratory trash or down the drain. [9][10] Such actions can lead to unforeseen chemical reactions in the drainage system and contaminate waterways.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to manage it as regulated chemical waste, ensuring it is handled by a licensed professional waste disposal service.[11][12]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing appropriate PPE. This is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use impervious gloves (e.g., nitrile). Dispose of contaminated gloves after use.[11]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or suit.[6]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous reactions within the waste container.

  • Solid Waste:

    • Collect un-rinsed "empty" containers, contaminated weigh boats, and any solid residue in a designated, compatible hazardous waste container.

    • This container should be a robust, sealable drum or pail clearly labeled for solid chemical waste.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, compatible container for liquid chemical waste.

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases, as these are incompatibilities noted for related compounds.[1][2]

Step 3: Waste Container Labeling - Clear and Compliant Communication

Accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.

  • Attach a "Hazardous Waste" label to the container as soon as you begin to accumulate waste.

  • Clearly write the full chemical name: "Methyl 4-(amino(cyclopropyl)methyl)benzoate". Avoid abbreviations or chemical formulas.[13]

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Include the contact information for the responsible researcher or lab.

Step 4: Secure Storage - Awaiting Professional Disposal

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from ignition sources, and incompatible materials.[1]

  • Ensure the container is kept closed except when adding waste.

Step 5: Arranging for Disposal - The Final Step

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest documentation.

Spill Management: A Contingency Plan

In the event of a spill, swift and safe action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels on a liquid spill.

  • Clean-Up:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

    • For solid spills, carefully sweep to avoid generating dust.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Waste Methyl 4-(amino(cyclopropyl)methyl)benzoate (Solid or Liquid) Assess Characterize as Hazardous Waste (Based on structural alerts) Waste->Assess SolidWaste Solid Waste Container (e.g., contaminated labware) Assess->SolidWaste If Solid LiquidWaste Liquid Waste Container (e.g., solutions) Assess->LiquidWaste If Liquid Label Label Container: 'Hazardous Waste' Full Chemical Name SolidWaste->Label LiquidWaste->Label Store Store in a well-ventilated, secure satellite area Label->Store EHS Contact EHS for Pickup Store->EHS DisposalPlant Approved Waste Disposal Plant EHS->DisposalPlant

Caption: Decision workflow for the disposal of Methyl 4-(amino(cyclopropyl)methyl)benzoate.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste, safeguarding both your colleagues and the environment.

References

  • Methyl 4-aminobenzoate - SAFETY DATA SHEET. (2009, September 22).
  • Material Safety Data Sheet. (2011, June 1).
  • Cyclopropylamine - SAFETY DATA SHEET. (2009, September 22).
  • methyl 4-[(R)-amino(cyclopropyl)methyl]benzoate hydrochloride - NextSDS.
  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer. (2005, October 3).
  • Cyclopropylamine - Santa Cruz Biotechnology.
  • Ethyl-d5 4-Aminobenzoate - Safety Data Sheet.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Cyclopropylamine 98 765-30-0 - MilliporeSigma.
  • methyl 4-[(S)-amino(cyclopropyl)methyl]benzoate hydrochloride — Chemical Substance Information - NextSDS.
  • Methyl 4-methylbenzoate - Safety Data Sheet - ChemicalBook. (2025, December 20).
  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
  • Non-Hazardous Waste Disposal NJIT Environmental Health and Safety Department.
  • The NIH Drain Discharge Guide.

Sources

Navigating the Uncharted: A Guide to Safely Handling Methyl 4-(amino(cyclopropyl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Methyl 4-(amino(cyclopropyl)methyl)benzoate, a compound with potential applications in medicinal chemistry, represents one such frontier. As this is a substance without a comprehensive, publicly available safety profile, this guide provides essential, immediate safety and logistical information, including operational and disposal plans. By synthesizing data from structurally related compounds and adhering to the highest standards of laboratory safety, this document aims to be your preferred source for navigating the safe handling of this and other uncharacterized chemical entities.

Hazard Assessment: A Composite Profile

Key Potential Hazards:

  • Combustibility: Like many organic compounds, it may be combustible, especially at elevated temperatures.[3][4]

  • Skin and Eye Irritation: Aminobenzoate esters and cyclopropylamines are known to cause skin and eye irritation.[5][6][7] Prolonged or repeated contact may lead to dermatitis.[7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[7][8]

  • Sensitization: There is a potential for skin sensitization, leading to allergic reactions upon subsequent exposures.[9]

  • Reproductive Toxicity: Some related benzoate compounds are suspected of damaging fertility or the unborn child.[3]

  • Unknown Hazards: As an uncharacterized substance, it must be assumed to have other, as-yet-unidentified hazardous properties.[1][2]

Hazard ClassAnticipated RiskRationale based on Structural Analogs
Physical Hazards Combustible LiquidMethyl benzoate is a combustible liquid.[3][4]
Health Hazards Skin/Eye IrritationAminobenzoate esters and cyclopropylamines are known irritants.[5][6][7]
Respiratory IrritationInhalation of related compounds can cause respiratory tract irritation.[7][8]
Skin SensitizationSome aminobenzoate esters may cause allergic skin reactions.[9]
Reproductive ToxicityMethyl benzoate is suspected of reproductive toxicity.[3]
Unknown Hazards All uncharacterized compounds should be handled as if they are hazardous. [1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling substances with unknown toxicological profiles. The following recommendations are based on a cautious interpretation of the potential hazards.

Core PPE Requirements

PPE_Workflow cluster_ppe Standard Laboratory Attire cluster_handling Chemical Handling PPE cluster_respiratory Respiratory Protection labcoat Flame-Retardant Lab Coat (fully buttoned)[2] gloves Nitrile or Neoprene Gloves (double-gloving recommended)[1][2] labcoat->gloves clothing Long Pants and Closed-Toe Shoes[11] clothing->gloves eyewear Chemical Splash Goggles (ANSI Z87.1 compliant)[1][2] gloves->eyewear face_shield Face Shield (when splash potential exists)[1][2] eyewear->face_shield fume_hood Work in a certified Chemical Fume Hood[1][2] face_shield->fume_hood respirator Respirator (if fume hood is not feasible)[12] fume_hood->respirator

  • Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[1][2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[1][2] Given the unknown nature of the compound, double-gloving is a prudent measure to increase protection.[10] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.[2] Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.[10]

  • Respiratory Protection: All handling of Methyl 4-(amino(cyclopropyl)methyl)benzoate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2] If work in a fume hood is not feasible, a comprehensive respiratory protection program must be implemented, which may include the use of a respirator.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment when working with uncharacterized compounds.

Pre-Handling Preparations
  • Designated Work Area: Designate a specific area within a chemical fume hood for all handling procedures.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a well-stocked chemical spill kit available in the immediate vicinity.[10]

  • Review Procedures: Before beginning any work, review this guide and any internal laboratory-specific safety protocols.

Handling Procedures

Handling_Workflow start Start prep Pre-Handling Preparations (Designated area, emergency equipment, spill kit)[1][8][11] start->prep ppe Don Appropriate PPE (Gloves, goggles, lab coat)[1][2] prep->ppe handle Handle Compound in Fume Hood (Minimize dust/aerosol generation)[1][2] ppe->handle transport Transport in Sealed Secondary Container[1] handle->transport decon Decontaminate Work Surfaces and Equipment[11] transport->decon waste Segregate and Label Hazardous Waste[11] decon->waste doff Doff PPE Correctly (Avoid cross-contamination)[11] waste->doff wash Wash Hands Thoroughly[11] doff->wash end End wash->end

  • Work Within Engineering Controls: All manipulations of the compound should be performed inside a certified chemical fume hood.[1][2]

  • Minimize Dust and Aerosols: If the compound is a solid, handle it carefully to avoid generating dust.[8]

  • Use of Tools: Utilize spatulas, and other appropriate tools for transferring the chemical to avoid direct contact.

  • Transportation: When moving the compound outside of the fume hood, it must be in a clearly labeled, sealed, and shatter-resistant secondary container.[1]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination, and dispose of single-use items in the appropriate waste stream.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid and liquid waste contaminated with Methyl 4-(amino(cyclopropyl)methyl)benzoate must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "Methyl 4-(amino(cyclopropyl)methyl)benzoate," and any known or suspected hazards.[10]

  • Storage: Store hazardous waste containers in a designated, well-ventilated area, within secondary containment, and away from incompatible materials.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local and national regulations.[3][10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to do so, contain and clean it up using an appropriate spill kit while wearing full PPE. For larger spills, contact your institution's EH&S department.

By treating Methyl 4-(amino(cyclopropyl)methyl)benzoate with the caution it deserves as an uncharacterized compound, and by diligently following these safety protocols, you can mitigate the potential risks and foster a culture of safety within your laboratory.

References

  • Occupational Safety and Health Administration. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 08(230). Retrieved from [Link]

  • UNC Charlotte Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]

  • Assistant Secretary for Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Lab Manager. (2025, October 24). The OSHA Laboratory Standard. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2023, September 21). Unknown Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • West Liberty University. (2008, November 20). Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2016, August). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Dealing with Unknown Compounds. Open Textbook Publishing. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). European Chemicals Agency (ECHA) Useful Links. Retrieved from [Link]

  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance in a Nutshell. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.